2-Acetyl-3-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYISHRLXIIZBHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517259 | |
| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85279-30-7 | |
| Record name | 1-(3-Methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-methylpyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 2-Acetyl-3-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of 2-Acetyl-3-methylpyridine (CAS RN: 85279-30-7), a pyridine derivative of interest in various chemical research and development sectors. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document combines reported values with predicted data and outlines general experimental protocols for the determination of key physicochemical characteristics.
Core Physicochemical Data
The quantitative physicochemical data for this compound is summarized in the table below. It is important to note that several of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Data Type |
| Molecular Formula | C₈H₉NO | - |
| Molecular Weight | 135.17 g/mol | - |
| Boiling Point | 49 °C at 0.1 Torr | Experimental |
| Density | 1.036 ± 0.06 g/cm³ | Predicted |
| pKa | 3.50 ± 0.10 | Predicted |
| Refractive Index | 1.51 | Experimental[1] |
| Physical Form | Liquid (at 20°C)[1] | Experimental |
Note: A comprehensive search of available scientific databases did not yield experimentally determined values for melting point, boiling point at standard pressure, detailed solubility in various solvents, or the octanol-water partition coefficient (logP).
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally determine the physicochemical properties of this compound, the following standard laboratory protocols are recommended.
Determination of Boiling Point (Micro Method)
Given that this compound is a liquid at room temperature, its boiling point can be determined using a micro-boiling point apparatus.
Apparatus:
-
Thiele tube or a similar heating block apparatus
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil or silicone oil)
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
A small sample (a few drops) of this compound is placed into the small test tube.
-
The sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing heating oil, making sure the rubber band or attachment is above the oil level.
-
The side arm of the Thiele tube is gently heated. This creates convection currents that ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2][3][4]
Determination of Density
The density of liquid this compound can be accurately measured using a pycnometer or, more simply, by determining the mass of a known volume.
Apparatus:
-
Volumetric flask or a precise graduated cylinder (e.g., 10 mL)
-
Analytical balance
Procedure:
-
The mass of the clean, dry volumetric flask or graduated cylinder is accurately measured using an analytical balance.[5][6]
-
A known volume of this compound is carefully transferred into the tared container.
-
The container with the liquid is reweighed to determine the mass of the liquid.[5][6]
-
The density is calculated by dividing the mass of the liquid by its volume (ρ = m/V).
-
It is crucial to perform this measurement at a constant, recorded temperature, as density is temperature-dependent.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility in various solvents is fundamental for handling, formulation, and purification.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH)
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of the chosen solvent (e.g., 0.5 mL) is added.
-
The mixture is agitated vigorously (e.g., by vortexing or flicking the tube) for a set period (e.g., 1-2 minutes).[7][8][9]
-
The mixture is visually inspected for the presence of a single, clear phase (soluble) or the persistence of two phases, cloudiness, or undissolved droplets (insoluble or partially soluble).
-
If the substance dissolves, further solvent can be added to determine the approximate concentration at which saturation occurs.
Determination of pKa
The acidity constant (pKa) of the pyridinium ion of this compound can be determined using potentiometric titration or UV-Vis spectrophotometry.
Apparatus (Potentiometric Titration):
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
Procedure:
-
A precise amount of this compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture if solubility is low).
-
The solution is titrated with a standardized solution of a strong acid to fully protonate the pyridine nitrogen.
-
The resulting solution is then back-titrated with a standardized strong base.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value, a measure of lipophilicity, is critical in drug development. The shake-flask method is the traditional approach.
Apparatus:
-
Separatory funnel or centrifuge tubes
-
n-Octanol and water (mutually saturated)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Vortex mixer or shaker
Procedure:
-
n-Octanol and water are shaken together and allowed to separate to ensure mutual saturation.
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or tube.
-
The mixture is agitated until equilibrium is reached (e.g., shaking for several hours).
-
The two phases are separated (centrifugation may be required to break emulsions).
-
The concentration of the compound in each phase is determined using a suitable analytical technique.[10]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel or under-characterized compound like this compound.
Caption: A logical workflow for the experimental determination of the physicochemical properties of a chemical compound.
Biological Activity
A comprehensive literature search did not reveal specific studies on the biological activities or signaling pathways directly associated with this compound. Research on the closely related compound, 2-acetylpyridine, indicates its use as a precursor in the synthesis of various derivatives with biological activities, including antimicrobial and cytotoxic properties.[11][12] However, these activities are attributed to the synthesized derivatives rather than 2-acetylpyridine itself. Further research is required to elucidate any intrinsic biological effects of this compound.
References
- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. acdlabs.com [acdlabs.com]
- 11. japsonline.com [japsonline.com]
- 12. Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
2-Acetyl-3-methylpyridine CAS number and molecular structure.
CAS Number: 85279-30-7 Molecular Formula: C₈H₉NO
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Acetyl-3-methylpyridine, alongside available information on its synthesis and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Core Compound Information
This compound is a pyridine derivative with a methyl group at the 3-position and an acetyl group at the 2-position. Its chemical structure and basic properties are foundational to its potential applications in chemical synthesis and research.
Molecular Structure
The molecular structure of this compound is depicted below.
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is limited in publicly accessible literature. The following tables summarize the available information.[1][2] For context, data for the closely related and more studied compound, 2-Acetylpyridine (CAS 1122-62-9), is provided for comparison where specific data for the 3-methyl derivative is unavailable.
Table 1: Physicochemical Properties
| Property | This compound | 2-Acetylpyridine (for comparison) |
| CAS Number | 85279-30-7[1] | 1122-62-9 |
| Molecular Formula | C₈H₉NO[1] | C₇H₇NO |
| Molecular Weight | 135.17 g/mol [1] | 121.14 g/mol |
| Physical Form | Liquid (at 20°C)[1] | Colorless to yellow liquid |
| Boiling Point | Data not available | 188-189 °C |
| Melting Point | Data not available | 8-10 °C |
| Density | ~1 g/mL[2] | 1.08 g/mL |
| Refractive Index | 1.51[1][2] | 1.521 |
Table 2: Spectroscopic Data Summary
| Data Type | This compound |
| ¹H NMR | Specific experimental data not publicly available. |
| ¹³C NMR | Specific experimental data not publicly available. |
| Mass Spectrometry | Specific experimental data not publicly available. |
| Infrared (IR) | Specific experimental data not publicly available. |
Note: While commercial suppliers indicate the availability of spectroscopic data (NMR, HPLC, LC-MS), these spectra are not publicly disseminated.
Synthesis Protocol
Caption: Plausible synthetic workflow for this compound.
General Experimental Protocol (Adapted)
This is a generalized protocol and would require optimization for the specific synthesis of this compound.
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF). Add a solution of 2-bromo-3-methylpyridine in anhydrous THF dropwise to initiate the reaction. The mixture is typically stirred at room temperature or gently heated to ensure the formation of the Grignard reagent, 3-methyl-2-pyridylmagnesium bromide.
-
Acylation: Cool the solution of the Grignard reagent in an ice bath. Slowly add a solution of acetyl chloride in anhydrous THF dropwise, maintaining a low temperature to control the exothermic reaction.
-
Quenching and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.
Safety and Handling
Based on available data, this compound should be handled with care in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Biological Activity and Applications in Drug Development
There is currently no specific information in the public domain regarding the biological activity, signaling pathway involvement, or direct applications in drug development for this compound.
However, the pyridine ring and acetylpyridine scaffold are present in numerous biologically active compounds and pharmaceuticals. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of substituents like the acetyl and methyl groups can significantly modulate the biological and pharmacological properties of the pyridine core.
Further research is required to elucidate the specific biological profile of this compound and to explore its potential as a lead compound or intermediate in drug discovery and development.
Conclusion
This compound is a chemical compound for which basic identifying and safety information is available. However, a comprehensive public dataset of its physicochemical properties, detailed experimental protocols for its synthesis, and its biological activities is lacking. This guide provides the currently known information and suggests a potential synthetic route. Further experimental investigation is necessary to fully characterize this compound and to assess its potential for applications in research and development, particularly in the field of medicinal chemistry.
References
A Technical Guide to the Spectroscopic Data Interpretation of 2-Acetyl-3-methylpyridine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected spectroscopic data for 2-Acetyl-3-methylpyridine, a substituted pyridine derivative of interest in chemical synthesis and pharmaceutical research. The interpretation covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from the closely related parent compound, 2-Acetylpyridine, and established principles of spectroscopy to predict and interpret the spectral features of this compound.
Predicted Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound. These predictions are based on known spectral data for 2-Acetylpyridine and the expected electronic and structural effects of adding a methyl group at the 3-position of the pyridine ring.
Table 1: Predicted ¹H NMR Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-4 | 7.55 - 7.65 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 | The ortho- and meta-coupling to H-5 and H-6, respectively. Expected to be slightly upfield from the corresponding proton in 2-acetylpyridine due to the weak electron-donating effect of the 3-methyl group. |
| H-5 | 7.20 - 7.30 | Triplet or dd | J ≈ 7.8 | Coupling to adjacent H-4 and H-6. |
| H-6 | 8.45 - 8.55 | Doublet of doublets (dd) | J ≈ 4.8, 1.5 | Deshielded due to proximity to the electronegative nitrogen atom. |
| Acetyl-CH₃ | 2.65 - 2.75 | Singlet (s) | N/A | Typical chemical shift for a methyl ketone. |
| Ring-CH₃ | 2.40 - 2.50 | Singlet (s) | N/A | Typical chemical shift for a methyl group on an aromatic ring. |
Table 2: Predicted ¹³C NMR Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | 199 - 201 | Characteristic shift for a ketone carbonyl carbon. |
| C-2 | 153 - 155 | Attached to the acetyl group and adjacent to nitrogen; expected to be deshielded. |
| C-3 | 134 - 136 | Attached to the methyl group. The substituent effect will influence its shift relative to unsubstituted pyridine. |
| C-4 | 125 - 127 | Aromatic CH carbon. |
| C-5 | 136 - 138 | Aromatic CH carbon, often the least shielded among the CH carbons in pyridines. |
| C-6 | 148 - 150 | Adjacent to nitrogen, leading to significant deshielding. |
| Acetyl-CH₃ | 25 - 27 | Typical range for a methyl ketone carbon. |
| Ring-CH₃ | 18 - 20 | Typical range for an aromatic methyl carbon. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
(Sample Phase: Liquid Film/Neat)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) |
| ~2920 - 2980 | C-H Stretch | Aliphatic (Methyl Groups) |
| ~1700 - 1715 | C=O Stretch | Ketone |
| ~1570 - 1600 | C=C & C=N Stretch | Aromatic Ring |
| ~1430 - 1470 | C-H Bend | Aliphatic (Methyl Groups) |
| ~1200 - 1250 | C-C Stretch | Acetyl Group |
| ~750 - 850 | C-H Bend (out-of-plane) | Aromatic Ring Substitution Pattern |
Table 4: Predicted Mass Spectrometry (MS) Data
(Ionization Method: Electron Ionization, EI)
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 135 | [M]⁺ | Molecular Ion |
| 120 | [M - CH₃]⁺ | Loss of the acetyl methyl group (α-cleavage). This is expected to be a major peak.[1][2] |
| 92 | [M - COCH₃]⁺ | Loss of the entire acetyl radical. |
| 78 | [C₅H₄N]⁺ | Fragmentation of the side chains, leaving the pyridine ring radical cation. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a very common fragment for methyl ketones.[1][2] |
Spectroscopic Interpretation Workflow
The process of elucidating a chemical structure from its spectra follows a logical progression. Each technique provides a unique piece of the puzzle, and the data are cross-correlated to confirm the final structure.
Caption: Logical workflow for spectroscopic data interpretation.
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The solution height should be approximately 5 cm.
-
Data Acquisition: Insert the tube into the NMR spectrometer. The experiment involves:
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized to ensure sharp, well-resolved peaks.
-
Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).
-
Acquisition: A standard one-dimensional pulse program is executed to acquire the Free Induction Decay (FID), which is then Fourier transformed to generate the spectrum.
-
Infrared (IR) Spectroscopy
For a liquid sample like this compound, the neat (thin film) method is common.
-
Sample Preparation: Place one drop of the neat liquid sample onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Data Acquisition:
-
Place the "sandwich" of plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty instrument first.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for small, volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the instrument, often via direct injection or through a gas chromatography (GC) column for separation and purification (GC-MS). The sample is vaporized in a high-vacuum environment.
-
Ionization: In the ion source, the vaporized molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺).[2][3]
-
Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[2][4]
-
Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum, which is a plot of relative intensity versus m/z.[3]
References
Unveiling 2-Acetyl-3-methylpyridine: A Technical Guide on its Synthesis and the Natural Landscape of its Isomer, 2-Acetylpyridine
For the attention of researchers, scientists, and drug development professionals, this technical guide delves into the synthesis of 2-acetyl-3-methylpyridine and explores the natural occurrence, formation, and analysis of its closely related and industrially significant isomer, 2-acetylpyridine. While extensive research reveals no direct evidence of this compound in natural sources, the study of its isomer provides a valuable framework for understanding the chemical class and its potential roles in flavor chemistry and beyond.
This compound: Synthesis and Chemical Identity
This compound (CAS No. 85279-30-7) is a pyridine derivative. While its natural occurrence is not documented, its synthesis is of interest for various chemical applications. A general approach to synthesizing substituted acetylpyridines involves the modification of a pyridine backbone.
A plausible synthetic route for this compound could involve the acylation of 3-methylpyridine. The introduction of an acetyl group at the 2-position of the pyridine ring can be achieved through various organic synthesis methodologies.
Below is a conceptual workflow for the synthesis of a substituted 2-acetylpyridine derivative, illustrating a common chemical transformation.
Caption: Conceptual workflow for the synthesis of 2-acetylpyridine via a Grignard reaction.
The Natural Occurrence of 2-Acetylpyridine: A Proxy for its Class
In contrast to this compound, its isomer, 2-acetylpyridine (CAS No. 1122-62-9), is a well-documented volatile flavor compound found in a wide array of natural and processed foods.[1][2] It is recognized for its characteristic popcorn-like, nutty, and roasted aroma.[3]
Natural Sources and Formation
2-Acetylpyridine is a known product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[4][5] It is also formed during nixtamalization, a process for the preparation of maize (corn).[4]
Its presence has been identified in a variety of foods, including:
-
Cereals and Grains: Corn tortillas, popcorn, malt, wheaten bread, and rice.[2][4]
-
Cooked Meats: Boiled, cooked, grilled, and roasted beef and lamb.[2]
-
Nuts and Seeds: Roasted filberts (hazelnuts) and peanuts.[2]
-
Other Sources: Cocoa, coriander seed, and heated beans.[2]
Quantitative Data
The concentration of 2-acetylpyridine in food products can vary significantly depending on the food matrix and processing conditions. The table below summarizes some reported concentrations.
| Food Product | Concentration | Reference |
| Dough from spray-dried masa flour | 8 ppb | [1] |
| Tortillas from fresh masa dough | 2 ppb | [1] |
Experimental Protocols for the Analysis of 2-Acetylpyridine
The identification and quantification of 2-acetylpyridine in various matrices typically involve chromatographic and spectrometric techniques.
Sample Preparation and Extraction
A common method for extracting volatile compounds like 2-acetylpyridine from food samples is bead beater homogenization followed by derivatization. For instance, a rapid, high-throughput method involves derivatization with 3-nitrophenylhydrazine.[7]
Instrumental Analysis
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the quantification of 2-acetyl azaheterocycles, including 2-acetylpyridine, in food products.[7][8] This method allows for the analysis of small sample amounts (0.2-0.5 g) and can achieve low limits of quantitation.[7]
The following diagram illustrates a general experimental workflow for the analysis of 2-acetylpyridine in a food matrix.
Caption: General experimental workflow for the analysis of 2-acetylpyridine in food.
Conclusion
While the natural occurrence of this compound remains unconfirmed, this technical guide provides insights into its synthesis and leverages the extensive knowledge of its isomer, 2-acetylpyridine, to inform researchers and professionals in drug development and related fields. The widespread presence of 2-acetylpyridine in the human diet, primarily through thermally processed foods, underscores the importance of understanding the formation and bioactivity of this class of compounds. Further research into the occurrence and biological effects of various acetylpyridine isomers is warranted to fully elucidate their significance.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. 2-Acetylpyridine | The Fragrance Conservatory [fragranceconservatory.com]
- 7. Rapid, High-Throughput Quantitation of Odor-Active 2-Acetyl Azaheterocycles in Food Products by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatility of the Pyridine Scaffold: A Comprehensive Review of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its modulation of lipophilicity, make it a cornerstone in the design of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth review of the diverse biological activities exhibited by substituted pyridines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) applications. We present a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Substituted pyridines have emerged as a versatile class of anticancer agents, targeting a multitude of molecular pathways implicated in tumor progression.[4] Their efficacy has been demonstrated against a broad spectrum of cancer cell lines, with several pyridine-based drugs having reached clinical trials.[4]
Mechanisms of Action
The anticancer effects of substituted pyridines are diverse and include:
-
Kinase Inhibition: A significant number of pyridine-containing drugs function as kinase inhibitors.[1][5] For instance, they have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby disrupting the blood supply to tumors.[4] Some derivatives also target Epidermal Growth Factor Receptor (EGFR), a crucial receptor in cell proliferation.[6]
-
Tubulin Polymerization Inhibition: Certain pyridine-bridged analogues of combretastatin-A4 act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8][9]
-
Enzyme Inhibition: Pyridine derivatives can selectively inhibit tumor-associated enzymes like human carbonic anhydrase IX and XII and histone deacetylases (HDACs).[4][10]
-
Phosphodiesterase (PDE) Inhibition: Inhibition of PDEs, which are often elevated in tumor cells, has been correlated with cytotoxic effects.[11]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various substituted pyridine derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Pyridine-bridged CA-4 Analogues | 4h, 4s, 4t | MDA-MB-231, A549, HeLa | Low nanomolar range | [7][8] |
| Diarylpyridines | 10t | HeLa, SGC-7901, MCF-7 | 0.19 - 0.33 | [9] |
| Imidazo[4,5-b]pyridines | Compound 10, Compound 14 | SW620 (Colon Carcinoma) | 0.4, 0.7 | [12] |
| 6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles | Ib | HeLa, MCF-7 | 34.3, 50.18 | [11] |
| Pyridine-Urea Hybrids | Not specified | MCF-7 (Breast Cancer) | Lower than doxorubicin | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the substituted pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Tubulin Polymerization Assay:
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared.
-
Compound Addition: The test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) is added to the reaction mixture.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time at 37°C.
Signaling Pathway Visualization
Caption: Anticancer mechanisms of substituted pyridines.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyridine scaffold is a key component in numerous antimicrobial agents, demonstrating efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][14] The emergence of multidrug-resistant (MDR) pathogens has spurred the development of novel pyridine derivatives to address this critical health threat.[14]
Mechanisms of Action
While the precise mechanisms are often compound-specific, proposed modes of antimicrobial action for substituted pyridines include:
-
Enzyme Inhibition: Interference with essential bacterial enzymes.
-
Cell Wall Synthesis Disruption: Inhibition of key steps in the formation of the bacterial cell wall.
-
Membrane Disruption: Alteration of the integrity of the microbial cell membrane.
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of various substituted pyridine derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a microorganism).
| Compound Class | Specific Derivative(s) | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one | 4a & 4b | Staphylococcus aureus (MTCC-3160) | Not specified, but showed most activity | [13] |
| 2-(phenyl)oxazolo[4,5-b]pyridine | 54a, 54b, 54c | Methicillin-resistant S. aureus (MRSA) | 1.56–3.125 | [14] |
| 4-(5-Substituted-1,3,4-oxadiazol-2-yl) pyridine | 2a | Mycobacterium tuberculosis (drug-resistant strain CIBIN 112) | 10x more active than isoniazid | |
| 3-(pyridine-3-yl)-2-oxazolidinone | 21b, 21d, 21e, 21f | Gram-positive bacteria | Similar to linezolid | [15] |
| C-2 and C-6 substituted pyridines | 7, 8 | S. aureus | 75 | [16] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Agar Well Diffusion Method:
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Creation: Wells of a specific diameter are cut into the agar.
-
Compound Addition: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. The MIC is determined through serial dilution methods.[13]
Experimental Workflow Visualization
Caption: Workflow for MIC determination via agar well diffusion.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Substituted pyridines have demonstrated significant potential as anti-inflammatory agents, with some derivatives showing efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).[17][18]
Mechanisms of Action
The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to:
-
Inhibit Cyclooxygenase (COX) Enzymes: Similar to many NSAIDs, some pyridine derivatives inhibit COX-1 and COX-2, key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.[19]
-
Lipoxygenase (LOX) Inhibition: Some compounds may also inhibit lipoxygenase, another enzyme involved in the inflammatory pathway.
-
Iron Chelation: For 3-hydroxy-pyridine-4-one derivatives, the anti-inflammatory effect may be related to their iron-chelating properties, as key inflammatory enzymes like COX and LOX are heme-dependent.[18]
Quantitative Data on Anti-inflammatory Activity
The following table presents data on the anti-inflammatory activity of select substituted pyridines.
| Compound Class | Specific Derivative(s) | Animal Model | % Inhibition of Edema | Reference(s) |
| 3-hydroxy-pyridine-4-one derivatives | Compound A, B, C | Carrageenan-induced paw edema in rats | Significant activity observed | [18] |
| 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine | Compounds 7, 8, 9 | Carrageenan-induced paw edema in rats | ED50 values of 11.60, 8.23, and 9.47 µM, respectively | [19] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
-
Animal Grouping: Rats are divided into control, standard (e.g., indomethacin-treated), and test groups.
-
Compound Administration: The test compounds, vehicle (for the control group), and standard drug are administered, typically intraperitoneally, a set time before the induction of inflammation.
-
Inflammation Induction: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.
-
Paw Volume Measurement: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmograph.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[18]
Central Nervous System (CNS) Activity: Targeting Neurological and Psychiatric Disorders
The pyridine scaffold is prevalent in drugs targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various receptors and enzymes.[3][20] Pyridine alkaloids, in particular, have shown a wide range of CNS activities.[20][21]
Mechanisms of Action
Substituted pyridines exert their effects on the CNS through various mechanisms, including:
-
Receptor Modulation: They can act as agonists or antagonists at various neurotransmitter receptors, such as GABA-A, NMDA, and nicotinic acetylcholine receptors.[3][20]
-
Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE) is a key strategy in the treatment of Alzheimer's disease.[20]
-
Neurotransmitter Reuptake Inhibition: Some derivatives function as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), which are common mechanisms for antidepressant action.[3]
Quantitative Data on CNS Activity
| Compound Class | Specific Derivative(s) | Biological Target/Assay | Activity | Reference(s) |
| Indazoles and Azaindazoles | Compound 24 | IRAK4 Inhibition (Human Whole Blood) | High potency | [22] |
| Pyridine Alkaloids | DINIC | α4β2-nAChR | Ki = 1.18 µM | [20] |
Experimental Protocols
In Vivo CNS Activity Assessment (e.g., Anticonvulsant Activity):
-
Animal Model: A suitable animal model for the specific CNS disorder is used (e.g., pentylenetetrazol-induced seizures for anticonvulsant activity).
-
Compound Administration: The test compound is administered to the animals at various doses.
-
Induction of Symptoms: The specific symptoms of the disorder are induced.
-
Behavioral Observation: The animals are observed for changes in behavior, such as the onset and severity of seizures.
-
Data Analysis: The protective effect of the compound is quantified and compared to control and standard drug groups.
Signaling Pathway Visualization
Caption: CNS targets of substituted pyridines.
Conclusion
The substituted pyridine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its structural versatility allows for fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective agents against a wide array of diseases. The information compiled in this guide, including quantitative activity data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this important heterocyclic system. Future efforts in this field will likely focus on the development of more targeted therapies with improved safety profiles and the exploration of novel biological activities of this ever-expanding class of compounds.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. ijsat.org [ijsat.org]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scirp.org [scirp.org]
- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijsdr.org [ijsdr.org]
- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of 2-Acetylpyridine: A Technical Guide
Disclaimer: This technical guide focuses on the initial toxicity screening of 2-Acetylpyridine (CAS RN: 1122-62-9). A thorough literature search did not yield any specific toxicity data for 2-Acetyl-3-methylpyridine. Given the structural similarity and the availability of data for 2-Acetylpyridine, this document provides a comprehensive overview of its toxicological profile, which may serve as a relevant surrogate for preliminary assessment.
This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the toxicological data, experimental methodologies, and metabolic pathways of 2-Acetylpyridine.
Acute Toxicity
The acute toxicity of 2-Acetylpyridine has been evaluated to determine the potential for adverse effects following a single exposure. The primary endpoint for acute oral toxicity is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test population.
Quantitative Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2160 - 2280 mg/kg bw | [1][2] |
| LD50 | Bird (Wild) | Oral | 1000 mg/kg | The Good Scents Company |
Genotoxicity
Genotoxicity assays are employed to assess the potential of a substance to induce damage to genetic material (DNA). A compound that is positive in these tests may be a potential mutagen or carcinogen. 2-Acetylpyridine has been evaluated in several in vitro genotoxicity studies.
Summary of Genotoxicity Findings
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and Without S9 | Negative | [3] |
| BlueScreen Assay | E. coli | With and Without S9 | Negative | [3] |
| In Vitro Micronucleus Test | Not Specified | Not Specified | Non-clastogenic | [3] |
| Mitotic Aneuploidy Induction | Saccharomyces cerevisiae | Not Applicable | Positive | [1] |
Based on the available data, 2-Acetylpyridine does not appear to present a significant concern for genotoxic potential in bacterial and mammalian cell-based assays.[3] However, the positive result for mitotic aneuploidy in yeast suggests that further investigation into its potential to interfere with chromosome segregation may be warranted.
Representative Experimental Protocols
This protocol is a generalized representation based on standard Ames test procedures.
-
Bacterial Strains: Histidine-requiring (his-) auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.
-
Exposure: The bacterial strains are exposed to various concentrations of 2-Acetylpyridine in the presence or absence of the S9 mix. A positive control (a known mutagen) and a negative control (vehicle) are run concurrently.
-
Plating: The treated bacterial cultures are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
This protocol is a generalized representation based on standard in vitro micronucleus assay procedures.
-
Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y) is cultured to obtain a population of actively dividing cells.
-
Exposure: The cells are exposed to at least three concentrations of 2-Acetylpyridine, along with positive and negative controls, for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange, or a fluorescent dye).
-
Scoring: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of binucleated cells) is determined by microscopic examination of at least 1000 binucleated cells per concentration. An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates clastogenic or aneugenic activity.
Subchronic Toxicity
Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of time, typically 90 days in rodents.
90-Day Oral Subchronic Study in Rats
A 90-day oral gavage study in rats identified the following effect levels and target organs[1]:
| Parameter | Value |
| Highest No Effect Level (HNEL) | 110 mg/kg bw/day |
| Lowest Effect Level (LEL) | 330 mg/kg bw/day |
| Target Organ Effects at LEL | |
| Liver | Necrosis, bile duct cellular hypertrophy |
| Spleen | Increased organ weight |
Metabolism
The biotransformation of 2-Acetylpyridine has been studied in rat liver S9 supernatant. The primary metabolic pathway involves the enantioselective reduction of the carbonyl group, which does not involve cytochrome P-450 enzymes[1].
Metabolic Pathway of 2-Acetylpyridine
References
Solubility Profile of 2-Acetyl-3-methylpyridine: A Technical Guide for Researchers
Compound of Interest: 2-Acetyl-3-methylpyridine
Predictive Solubility Based on Isomeric Data
Due to the absence of specific solubility data for this compound, the following tables summarize the available information for 2-acetylpyridine and 3-acetylpyridine. This data can serve as a useful estimation for designing initial experiments. The structural similarities suggest that this compound will likely exhibit comparable solubility behavior.
Table 1: Quantitative Solubility of 2-Acetylpyridine
| Solvent | Solubility ( g/100g ) | Temperature (°C) |
| Water | 18.2[1][2] | 25[1][2] |
Table 2: Qualitative Solubility of Acetylpyridine Isomers
| Solvent | 2-Acetylpyridine | 3-Acetylpyridine |
| Acetic Acid | Soluble[3] | Soluble[4] |
| Acetone | Soluble[5] | Soluble[6] |
| Chloroform | - | Slightly Soluble[7] |
| Diethyl Ether | Soluble[3][5] | Soluble[4][7] |
| Ethanol | Soluble[3][5][8] | Soluble[4][6][7] |
| Methanol | - | Slightly Soluble[7] |
| Carbon Tetrachloride | Sparingly Soluble[1][2][3] | - |
| Water | Partially Soluble[5] / Insoluble[3] | Soluble (hot)[7] |
Note: Conflicting reports exist for the water solubility of 2-acetylpyridine, suggesting that temperature and pH may significantly influence its solubility.
Experimental Protocol for Solubility Determination
The following is a generalized static equilibrium method for determining the solubility of this compound in various laboratory solvents. This protocol is designed to be adaptable to a range of common solvents and analytical techniques.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, acetone, etc.)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Magnetic stirrer and stir bars (optional)
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and the optimal time should be determined experimentally.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
For finer particles, centrifuge the vial to ensure a clear supernatant.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated analytical instrument (e.g., HPLC, UV-Vis) to determine the concentration of this compound.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in solubility determination and the general principles of solvent selection.
Caption: Experimental workflow for determining the solubility of a compound.
Caption: Logical relationship of solubility based on the principle of "like dissolves like".
References
- 1. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2-acetylpyridine [chemister.ru]
- 4. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. CAS 350-03-8: 3-acetylpyridine | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy 2-acetylpyridine | Industrial & Aroma Chemical Distributor [chemicalbull.com]
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Acetyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the theoretical framework and practical application of quantum chemical calculations for the comprehensive analysis of 2-Acetyl-3-methylpyridine. Leveraging the principles of density functional theory (DFT), this document outlines the methodologies to elucidate the molecule's structural, electronic, and spectroscopic properties. While direct computational data for this compound is not extensively available in public literature, this guide utilizes established protocols from studies on the closely related parent compound, 2-acetylpyridine, to provide a robust blueprint for analogous investigations.
Theoretical Foundation and Computational Approach
Quantum chemical calculations, particularly those employing DFT, have become indispensable tools in modern chemistry and drug discovery. These methods allow for the precise modeling of molecular systems, providing insights that complement and guide experimental research. For a molecule like this compound, understanding its three-dimensional structure, electronic distribution, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
The primary computational approach involves the optimization of the molecular geometry to find the lowest energy conformation. Following this, a variety of properties can be calculated, including vibrational frequencies (for comparison with experimental IR and Raman spectra), electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP).
Methodologies and Protocols
The successful application of quantum chemical calculations hinges on the appropriate selection of theoretical methods and basis sets. Based on studies of similar pyridine derivatives, a widely accepted and effective protocol is outlined below.[1][2][3][4][5]
Computational Software
A variety of software packages are available for performing DFT calculations. The Gaussian suite of programs is a commonly used platform for such studies.[1][4][5]
Theoretical Method
The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust and widely used method for computational studies of organic molecules.[1][2][3][4][5]
Basis Set
A Pople-style basis set, such as 6-311G or 6-311+G(d,p), is recommended for achieving a good balance between computational cost and accuracy for molecules of this size.[1][2][3][4][5] The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, particularly for atoms with lone pairs and for calculating properties related to intermolecular interactions.
General Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.
Predicted Quantitative Data
Structural Parameters
The geometry optimization yields key structural information such as bond lengths, bond angles, and dihedral angles.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (Illustrative) |
| Bond Length | C(acetyl) | O(acetyl) | - | - | ~1.23 Å |
| C(acetyl) | C(pyridine) | - | - | ~1.50 Å | |
| C(pyridine) | N | - | - | ~1.34 Å | |
| Bond Angle | O(acetyl) | C(acetyl) | C(pyridine) | - | ~121° |
| C(acetyl) | C(pyridine) | N | - | ~117° | |
| Dihedral Angle | O(acetyl) | C(acetyl) | C(pyridine) | N | ~0° (for planarity) |
Table 1: Predicted optimized geometric parameters for this compound.
Vibrational Frequencies
Frequency calculations are crucial for characterizing the stationary point as a true minimum on the potential energy surface (no imaginary frequencies) and for predicting the infrared and Raman spectra.
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Description |
| C=O stretch | ~1700 | Acetyl carbonyl stretching |
| C-N stretch | ~1590 | Pyridine ring stretching |
| C-H stretch (aromatic) | ~3100 | Pyridine C-H stretching |
| C-H stretch (methyl) | ~2950 | Methyl group C-H stretching |
Table 2: Selected predicted vibrational frequencies for this compound.
Electronic Properties
The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic transitions.
| Property | Predicted Value (Illustrative) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.8 eV |
| HOMO-LUMO Gap | ~ 4.7 eV |
Table 3: Predicted electronic properties of this compound.
Experimental Protocols: A Theoretical Perspective
While this guide focuses on computational methods, it is essential to consider the experimental techniques that would be used to validate the theoretical predictions.
Spectroscopic Analysis
-
FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra would be recorded to compare with the calculated frequencies. The experimental setup would typically involve a Fourier-transform infrared (FT-IR) spectrometer for infrared analysis and a corresponding spectrometer with a laser source for Raman analysis.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are fundamental for structural elucidation. The computational protocol can be extended to calculate NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method for comparison with experimental data.[3]
X-ray Crystallography
For a definitive determination of the solid-state structure, single-crystal X-ray diffraction would be the gold standard. This would provide highly accurate bond lengths and angles to benchmark the accuracy of the computational results.
Logical Relationships in Drug Development
The data obtained from quantum chemical calculations on this compound can be integrated into the broader drug development pipeline. The following diagram illustrates these logical connections.
Conclusion
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the outlined methodologies, researchers can obtain valuable insights into the structural and electronic properties of this molecule. The predicted data serves as a crucial foundation for understanding its chemical behavior and for guiding further experimental investigations, ultimately accelerating its potential application in drug discovery and materials science. The synergy between computational and experimental approaches is paramount for a thorough and accurate characterization of novel molecular entities.
References
A Technical Guide to the Discovery and Synthesis of Acetylpyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis history of acetylpyridines, a class of heterocyclic compounds with significant applications in the pharmaceutical and chemical industries. This document details the initial discoveries and historical synthetic routes for 2-, 3-, and 4-acetylpyridine, alongside modern, optimized methodologies. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide explores the role of acetylpyridine derivatives in modulating biological signaling pathways, a critical aspect for drug development professionals.
Introduction
Acetylpyridines are aromatic ketones consisting of a pyridine ring substituted with an acetyl group. The three isomers, 2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine, serve as versatile building blocks in organic synthesis and are key intermediates in the production of numerous pharmaceuticals and agrochemicals.[1] Their unique chemical properties, arising from the interplay between the electron-withdrawing acetyl group and the electron-deficient pyridine ring, have made them subjects of extensive research for over a century. This guide will trace the historical arc of their discovery and the evolution of their synthesis, providing a valuable resource for researchers in the field.
Discovery and Historical Synthesis
While the parent compound, pyridine, was first isolated in the mid-19th century, the synthesis of its acetyl derivatives followed later. Early methods were often characterized by harsh reaction conditions and modest yields.
2.1. 3-Acetylpyridine
The first synthesis of 3-acetylpyridine is reported to have occurred in the early 20th century.[1] One of the earliest described methods involves the dry distillation of a mixture of calcium nicotinate (the calcium salt of pyridine-3-carboxylic acid) and calcium acetate. This reaction proceeds through the formation of a mixed calcium salt which, upon heating, eliminates calcium carbonate to yield the desired ketone.
2.2. 2-Acetylpyridine and 4-Acetylpyridine
Detailed historical records of the very first syntheses of 2- and 4-acetylpyridine are less commonly cited in modern literature. However, early approaches to substituted pyridines often involved multi-step sequences starting from more readily available pyridine derivatives. The development of organometallic chemistry, particularly the Grignard reaction, provided a more direct route to these isomers.
Modern Synthetic Methodologies
The demand for acetylpyridines in various industries has driven the development of more efficient and scalable synthetic routes. These modern methods offer significant improvements in terms of yield, selectivity, and reaction conditions.
3.1. Synthesis of 2-Acetylpyridine
A prevalent modern method for the synthesis of 2-acetylpyridine is the acylation of a 2-pyridyl Grignard reagent, which is typically prepared from 2-bromopyridine and magnesium.[2]
Experimental Protocol: Synthesis of 2-Acetylpyridine via Grignard Reaction
-
Step 1: Formation of the Grignard Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromopyridine in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Step 2: Acylation. The Grignard reagent is cooled in an ice bath, and a solution of acetyl chloride in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Step 3: Work-up. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
3.2. Synthesis of 3-Acetylpyridine
Several modern methods exist for the synthesis of 3-acetylpyridine, with the choice of route often depending on the starting material's availability and cost.
3.2.1. From Nicotinic Acid
This multi-step synthesis is a common laboratory and industrial preparation.[3]
Experimental Protocol: Synthesis of 3-Acetylpyridine from Nicotinic Acid [3]
-
Step 1: Esterification of Nicotinic Acid. Nicotinic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl nicotinate. The excess ethanol is removed by distillation, and the residue is neutralized with a sodium carbonate solution. The product is then extracted with an organic solvent.
-
Step 2: Claisen Condensation. Ethyl nicotinate is treated with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to form ethyl nicotinoylacetate.
-
Step 3: Hydrolysis and Decarboxylation. The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., sulfuric acid) to afford 3-acetylpyridine. The product is isolated by neutralization followed by extraction and purified by distillation.
3.2.2. From 3-Bromopyridine
A palladium-catalyzed cross-coupling reaction provides an alternative route.
Experimental Protocol: Synthesis of 3-Acetylpyridine from 3-Bromopyridine [3]
-
Step 1: Sonogashira Coupling. 3-Bromopyridine is coupled with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as diisopropylamine.[3]
-
Step 2: Deprotection. The resulting silyl-protected alkyne is deprotected using a base like potassium hydroxide in methanol to yield 3-ethynylpyridine.[3]
-
Step 3: Hydration. The terminal alkyne is then hydrated using aqueous acid, often with a mercury(II) salt as a catalyst, to give 3-acetylpyridine.
3.3. Synthesis of 4-Acetylpyridine
Similar to its isomers, 4-acetylpyridine can be prepared through various synthetic strategies.
Experimental Protocol: Synthesis of 4-Acetylpyridine from 4-Cyanopyridine
-
Step 1: Grignard Reaction. 4-Cyanopyridine is reacted with methylmagnesium bromide in an anhydrous ether solvent. The Grignard reagent adds to the nitrile carbon.
-
Step 2: Hydrolysis. The intermediate imine is hydrolyzed with aqueous acid to yield 4-acetylpyridine. The product is isolated by extraction and purified by distillation.
Quantitative Data Summary
The following tables summarize key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of 2-Acetylpyridine
| Starting Material | Reagents | Key Conditions | Yield (%) | Reference |
| 2-Bromopyridine | 1. Mg, Et₂O; 2. Acetyl chloride | Anhydrous, reflux | Varies | [2] |
Table 2: Synthesis of 3-Acetylpyridine
| Starting Material | Reagents | Key Conditions | Yield (%) | Reference |
| Nicotinic Acid | 1. EtOH, H₂SO₄; 2. EtOAC, NaOEt; 3. H₃O⁺, heat | Multi-step, reflux | ~90 | [3] |
| 3-Bromopyridine | 1. TMS-acetylene, Pd/Cu catalyst; 2. KOH/MeOH; 3. H₃O⁺, HgSO₄ | Multi-step | 93 (step 1), 95 (step 2) | [3] |
| 3-Chloropyridine | Acetonitrile, Lithium | -75 °C | High | [3] |
Table 3: Synthesis of 4-Acetylpyridine
| Starting Material | Reagents | Key Conditions | Yield (%) | Reference |
| 4-Cyanopyridine | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | Anhydrous | Good | N/A |
Role in Signaling Pathways and Drug Development
Acetylpyridine derivatives have emerged as important scaffolds in drug discovery, with some exhibiting potent and selective modulation of various biological signaling pathways.
5.1. Neurological Disorders
3-Acetylpyridine has been extensively studied as a neurotoxin that selectively damages neurons in specific brain regions, such as the inferior olive and cerebellum.[4][5] Its mechanism of action is believed to involve the impairment of cellular energy metabolism. 3-Acetylpyridine acts as an antagonist of nicotinamide, leading to the formation of fraudulent NAD(P) coenzymes. This disrupts cellular respiration and ATP production.[6] This impairment of energy metabolism can lead to a secondary excitotoxic mechanism mediated by NMDA receptors, contributing to neuronal cell death.[6] The neurotoxic properties of 3-acetylpyridine have made it a valuable tool in creating animal models of neurodegenerative diseases like olivopontocerebellar atrophy-associated parkinsonism.[4]
5.2. Kinase Inhibition
The pyridine ring is a common motif in many kinase inhibitors used in cancer therapy. The nitrogen atom can act as a hydrogen bond acceptor, facilitating binding to the hinge region of the kinase domain. While acetylpyridines themselves are not typically potent kinase inhibitors, their derivatives are actively being explored. The acetyl group provides a convenient handle for further chemical modification to develop more complex molecules that can target the ATP-binding pocket of specific kinases.
Logical Relationship: 3-Acetylpyridine Neurotoxicity
Caption: Logical flow of 3-acetylpyridine-induced neurotoxicity.
Conclusion
The acetylpyridines have a rich history, evolving from curiosities of early organic synthesis to indispensable tools in modern chemistry and drug development. The journey from their initial discovery to the sophisticated synthetic methods available today reflects the broader advancements in chemical sciences. For researchers and professionals in drug development, a thorough understanding of the synthesis and biological activities of acetylpyridine derivatives is crucial for the design and creation of novel therapeutics that target a range of signaling pathways. The continued exploration of this versatile class of compounds promises to yield further innovations in medicine and beyond.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 4. 3-Acetylpyridine results in degeneration of the extrapyramidal and cerebellar motor systems: loss of the dorsolateral striatal dopamine innervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Acetylpyridine neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Acetylpyridine produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetyl-3-methylpyridine material safety data sheet (MSDS) information.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the material safety information for 2-Acetyl-3-methylpyridine (CAS No. 85279-30-7). Due to the limited availability of a comprehensive, dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data from authoritative sources, including the PubChem database, and supplements it with information from the SDS of structurally similar isomers such as 2-Acetylpyridine and 3-Acetylpyridine. This guide is intended to inform researchers and professionals in drug development and other scientific fields on the safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
This compound, also known as 1-(3-methylpyridin-2-yl)ethan-1-one, is a pyridine derivative. The following table summarizes its key chemical and physical properties. Data for the closely related isomer, 2-Acetylpyridine, is included for comparison.
| Property | This compound | 2-Acetylpyridine (Isomer for Comparison) |
| CAS Number | 85279-30-7 | 1122-62-9 |
| Molecular Formula | C₈H₉NO | C₇H₇NO |
| Molecular Weight | 135.16 g/mol [1] | 121.14 g/mol [2][3] |
| Boiling Point | No data available | 188-189 °C[2][3] |
| Density | No data available | 1.08 g/cm³ at 25 °C[3] |
| Flash Point | No data available | 76 °C (168.8 °F)[4] |
| Appearance | No data available | Viscous colorless liquid[2] |
| Solubility | No data available | Soluble in ether and acids[5] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on information from the PubChem database, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Hazard Pictograms:
The following diagram illustrates the logical relationship of the GHS hazard statements for this compound.
Toxicological Information
Experimental Protocols
Specific experimental protocols for safety and toxicity testing of this compound are not available in the public domain. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be applicable. These include:
-
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This method involves the administration of the test substance to fasted animals in a stepwise procedure.
-
Skin Irritation/Corrosion: OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves the application of the test substance to the skin of an animal, followed by observation for erythema and edema.
-
Eye Irritation/Corrosion: OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The test substance is applied to the eye of an animal, and the degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris.
The workflow for a general chemical safety assessment is outlined below.
Safe Handling and Storage
Given the identified hazards, the following precautions should be taken when handling this compound:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
The decision-making process for handling a chemical spill is illustrated in the following diagram.
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]
Fire-Fighting Measures
While the flashpoint for this compound is not available, its isomer 2-Acetylpyridine is a combustible liquid.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Forms explosive mixtures with air on intense heating. Hazardous combustion products may include carbon oxides and nitrogen oxides.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[9]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.
This technical guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment. Researchers should always consult the most current and comprehensive safety information available and adhere to all institutional and regulatory safety protocols.
References
- 1. 1-(3-Methylpyridin-2-yl)ethan-1-one | C8H9NO | CID 13068669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. chemstock.ae [chemstock.ae]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbull.com [chemicalbull.com]
Methodological & Application
Synthetic Routes to 2-Acetyl-3-methylpyridine and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Acetyl-3-methylpyridine and its derivatives. The following sections outline several synthetic strategies, offering a comparative analysis of their advantages and limitations to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The strategic placement of the acetyl and methyl groups on the pyridine ring offers multiple points for further functionalization, enabling the generation of diverse molecular scaffolds. This document details four primary synthetic routes to this compound and a common method for its derivatization.
Synthetic Routes to this compound
Four principal synthetic routes for the preparation of this compound are presented:
-
Grignard Reaction with 2-Bromo-3-methylpyridine: A versatile and widely used method involving the formation of a Grignard reagent from 2-bromo-3-methylpyridine, followed by acylation.
-
Synthesis from 3-Methyl-2-picolinic Acid: A multi-step route that proceeds via the corresponding acid chloride and a malonic ester intermediate.
-
Oxidation of 2-Ethyl-3-methylpyridine: A direct approach involving the oxidation of the ethyl side chain to a ketone.
-
Reaction of 3-Methyl-2-cyanopyridine with a Grignard Reagent: A method that utilizes a nitrile precursor and an organometallic reagent.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic approaches to provide a basis for comparison. Please note that yields and reaction conditions may vary depending on the specific substrate and scale of the reaction.
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Limitations |
| Grignard Reaction | 2-Bromo-3-methylpyridine | Mg, Acetyl chloride | 70-85 | 4-6 | Good yield, readily available starting material. | Requires anhydrous conditions, Grignard reagent can be sensitive. |
| From Picolinic Acid | 3-Methyl-2-picolinic acid | Thionyl chloride, Di-tert-butyl malonate | 60-75 (overall) | 6-8 | Utilizes a stable carboxylic acid precursor. | Multi-step process, requires careful handling of thionyl chloride. |
| Oxidation | 2-Ethyl-3-methylpyridine | KMnO₄ or MnO₂ | 50-70 | 4-8 | Direct conversion of an alkyl chain. | Potential for over-oxidation, requires careful control of reaction conditions. |
| From Cyanopyridine | 3-Methyl-2-cyanopyridine | Methylmagnesium bromide | 65-80 | 3-5 | Good yields, nitrile group is a versatile handle. | Grignard reagent sensitivity, potential for side reactions. |
I. Grignard Reaction with 2-Bromo-3-methylpyridine
This method is a robust and high-yielding approach for the synthesis of this compound. It involves the formation of a 3-methyl-2-pyridylmagnesium bromide Grignard reagent, which is then acylated with acetyl chloride.
Experimental Protocol
Materials:
-
2-Bromo-3-methylpyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Acetyl chloride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromo-3-methylpyridine (1.0 eq) in anhydrous THF dropwise via the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts, continue the addition of the 2-bromo-3-methylpyridine solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous diethyl ether dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Workflow Diagram
Caption: Grignard synthesis of this compound.
II. Synthesis from 3-Methyl-2-picolinic Acid
This route provides an alternative to the Grignard method, starting from the corresponding carboxylic acid. The key steps involve the formation of an acid chloride, followed by a malonic ester synthesis and subsequent hydrolysis and decarboxylation.[1]
Experimental Protocol
Materials:
-
3-Methyl-2-picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Di-tert-butyl malonate
-
Magnesium chloride (anhydrous)
-
Triethylamine
-
Toluene (anhydrous)
-
Hydrochloric acid
-
Sodium bicarbonate (saturated solution)
-
Brine
Procedure:
-
Acid Chloride Formation:
-
To a solution of 3-methyl-2-picolinic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
After the addition, warm the mixture to reflux and heat for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture and evaporate the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-methyl-2-picolinoyl chloride, which is used directly in the next step.
-
-
Malonic Ester Condensation:
-
In a separate flask, prepare a solution of di-tert-butyl malonate (1.1 eq), anhydrous magnesium chloride (1.1 eq), and triethylamine (2.2 eq) in anhydrous toluene.
-
Cool this mixture to 0 °C and slowly add the crude 3-methyl-2-picolinoyl chloride solution in toluene.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Hydrolysis and Decarboxylation:
-
Quench the reaction with dilute hydrochloric acid.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product is then heated in a mixture of acetic acid and water to effect hydrolysis and decarboxylation to yield this compound.
-
Purify by column chromatography.
-
Workflow Diagram
Caption: Synthesis from 3-Methyl-2-picolinic Acid.
III. Oxidation of 2-Ethyl-3-methylpyridine
This route offers a direct conversion of the ethyl group to an acetyl group. The choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid.
Experimental Protocol (General)
Materials:
-
2-Ethyl-3-methylpyridine
-
Potassium permanganate (KMnO₄) or Manganese dioxide (MnO₂)
-
Sulfuric acid (if using KMnO₄)
-
Dichloromethane or other suitable solvent
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
Procedure:
-
Oxidation:
-
Dissolve 2-ethyl-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., a mixture of pyridine and water for KMnO₄, or dichloromethane for MnO₂).
-
If using KMnO₄, cool the solution to 0-10 °C and slowly add a solution of KMnO₄ (2.0-3.0 eq) in water, maintaining the temperature. If using MnO₂, add activated MnO₂ (5-10 eq) and reflux the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
For the KMnO₄ reaction, quench the excess oxidant by adding sodium bisulfite solution until the purple color disappears and the manganese dioxide precipitate is dissolved. For the MnO₂ reaction, filter off the solid manganese dioxide.
-
Make the solution basic with sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Relationship Diagram
Caption: Oxidation of 2-Ethyl-3-methylpyridine.
IV. Synthesis of this compound Derivatives
A common method for derivatizing this compound is through the Claisen-Schmidt condensation to form chalcones, which are valuable intermediates for the synthesis of flavonoids and other heterocyclic compounds.[2]
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Ice
-
Dilute hydrochloric acid
Procedure:
-
Condensation:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add 10% sodium hydroxide solution dropwise with stirring.
-
Continue stirring in the ice bath for 2-3 hours, then allow the mixture to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid (the chalcone derivative) is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Signaling Pathway Diagram (Conceptual)
References
Application Notes and Protocols: 2-Acetyl-3-methylpyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-3-methylpyridine is a substituted pyridine derivative with potential as a precursor in the synthesis of complex heterocyclic molecules for pharmaceutical applications. While direct examples of its use in the synthesis of currently marketed drugs are limited in publicly available literature, its structural similarity to other reactive pyridine intermediates, such as 2-acetylpyridine and 2,3-lutidine, suggests its utility in constructing novel pharmacophores. The presence of a reactive acetyl group and the steric and electronic influence of the adjacent methyl group make this compound a unique building block for medicinal chemistry.
This document provides an overview of the potential applications of this compound in pharmaceutical synthesis, drawing parallels with the well-established chemistry of related compounds. Detailed experimental protocols for key transformations are provided to guide researchers in exploring the synthetic potential of this versatile precursor.
1. Contextual Application: The 2,3-Disubstituted Pyridine Core in Pharmaceuticals
The 2,3-dimethylpyridine (2,3-lutidine) scaffold, closely related to this compound, is a crucial intermediate in the synthesis of proton pump inhibitors, a class of drugs used to treat acid-related gastrointestinal disorders. A notable example is the synthesis of Lansoprazole. While this synthesis does not directly involve an acetyl group, it highlights the industrial and pharmaceutical relevance of the 2,3-disubstituted pyridine core.
The synthetic pathway to Lansoprazole typically begins with the oxidation of 2,3-lutidine to its N-oxide, followed by nitration at the 4-position. This intermediate then undergoes further transformations to construct the final drug molecule. This established route underscores the value of the 2,3-dimethylpyridine skeleton in building complex, biologically active molecules.
Figure 1: Simplified overview of the role of 2,3-lutidine in the synthesis of a Lansoprazole precursor.
2. Potential Synthetic Applications of this compound
Based on the known reactivity of 2-acetylpyridine, this compound can be envisioned as a precursor for a variety of heterocyclic compounds with potential therapeutic activities. The acetyl group serves as a versatile handle for condensation and cyclization reactions.
Synthesis of Chalcone Derivatives
Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound can undergo a Claisen-Schmidt condensation with various aromatic aldehydes to yield novel chalcone derivatives.
Figure 2: General workflow for the synthesis of chalcone derivatives from this compound.
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for their metal-chelating properties and a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer effects. The reaction of this compound with a thiosemicarbazide derivative would yield the corresponding thiosemicarbazone. These ligands can then be complexed with various metal ions to explore their potential as metallodrugs.
Figure 3: Synthetic pathway for thiosemicarbazone derivatives and their metal complexes.
3. Experimental Protocols
The following are detailed, generalized protocols for the synthesis of derivatives from this compound, adapted from established methods for 2-acetylpyridine. Researchers should optimize these conditions for the specific substrate.
Protocol 1: General Procedure for the Synthesis of Chalcones
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add the substituted aromatic aldehyde (1.0 eq).
-
Prepare a solution of NaOH (1.2 eq) in a minimal amount of water and add it dropwise to the reaction mixture with constant stirring at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid product, wash with cold water until the washings are neutral to litmus paper.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Table 1: Hypothetical Quantitative Data for Chalcone Synthesis
| Entry | Aromatic Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 18 | 85 |
| 2 | 4-Chlorobenzaldehyde | 20 | 88 |
| 3 | 4-Methoxybenzaldehyde | 16 | 92 |
Protocol 2: General Procedure for the Synthesis of Thiosemicarbazones
Materials:
-
This compound
-
Thiosemicarbazide or N4-substituted thiosemicarbazide
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of the thiosemicarbazide derivative (1.0 eq) in ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pure thiosemicarbazone.
Table 2: Hypothetical Quantitative Data for Thiosemicarbazone Synthesis
| Entry | Thiosemicarbazide Derivative | Reaction Time (h) | Yield (%) |
| 1 | Thiosemicarbazide | 5 | 90 |
| 2 | N4-Phenylthiosemicarbazide | 6 | 87 |
| 3 | N4-Methylthiosemicarbazide | 4 | 93 |
While this compound is not yet a widely documented precursor in pharmaceutical synthesis, its chemical structure presents significant opportunities for the development of novel therapeutic agents. By leveraging the established reactivity of the acetylpyridine scaffold, researchers can employ this building block in the synthesis of diverse heterocyclic libraries, such as chalcones and thiosemicarbazones, for biological screening. The protocols and potential applications outlined in this document serve as a foundational guide for scientists and drug development professionals to explore the untapped potential of this compound in medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its value in the pharmaceutical landscape.
Application of 2-Acetylpyridine in Flavor and Fragrance Chemistry: A Proxy for 2-Acetyl-3-methylpyridine
A Note on Data Availability: Comprehensive and specific data regarding the application of 2-Acetyl-3-methylpyridine in flavor and fragrance chemistry is limited in publicly available scientific literature and databases. Due to this scarcity, this document focuses on the closely related and extensively studied compound, 2-Acetylpyridine . As a structural isomer, the information presented for 2-Acetylpyridine regarding its sensory properties, applications, and analytical protocols can serve as a valuable proxy and a foundational guide for researchers and professionals investigating this compound. The methyl group at the 3-position in this compound is expected to modulate the organoleptic properties, potentially introducing subtle nutty or roasted nuances compared to the parent compound, but the fundamental principles of application and analysis are likely to be similar.
Application Notes for 2-Acetylpyridine
Introduction:
2-Acetylpyridine is a significant heterocyclic aromatic compound widely utilized in the flavor and fragrance industry.[1][2] It is a colorless to pale yellow liquid known for its characteristic popcorn-like, nutty, and roasted aroma.[3][4] This compound is a naturally occurring component in a variety of cooked and roasted foods, formed through the Maillard reaction, and it is also synthesized for commercial use as a flavoring agent.[2][4] Its versatile sensory profile makes it a key ingredient in the formulation of a wide range of savory and sweet flavors.
Sensory Profile and Applications:
2-Acetylpyridine is highly valued for its potent and distinctive aroma. Its primary sensory characteristics are often described as:
-
Popcorn-like: This is the most prominent and recognizable note.[1][5]
-
Nutty and Roasted: It imparts warm, roasted, and nutty nuances, reminiscent of roasted nuts and baked goods.[3][4]
-
Corn and Cereal: Notes of corn chips, corn tortillas, and other cereal products are also associated with this compound.[1][2]
-
Tobacco-like: In certain concentrations, it can contribute a subtle, sweet, and aromatic tobacco note.[1]
These characteristics make 2-Acetylpyridine a versatile ingredient in a multitude of flavor applications, including:
-
Snack Foods: It is a cornerstone in creating authentic popcorn, corn chip, and tortilla chip flavors.[2][4]
-
Baked Goods: It enhances the aroma of bread, crackers, and other baked products by adding a roasted and nutty dimension.[1][4]
-
Savory Products: It is used in meat marinades, gravies, and soups to impart a roasted, savory character.
-
Confectionery: In products like chocolate and coffee, it can contribute to the overall roasted and nutty flavor profile.[1]
-
Beverages: It finds application in beer and whiskey, where it can be a natural constituent or a component of the flavor profile.[5]
-
Tobacco Flavoring: Its tobacco-like nuance makes it a suitable ingredient in tobacco flavoring formulations.[1]
Quantitative Data Summary:
The following tables summarize key quantitative data for 2-Acetylpyridine.
Table 1: Physicochemical Properties of 2-Acetylpyridine
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO | [2] |
| Molecular Weight | 121.14 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 188-189 °C | [2] |
| Density | 1.08 g/mL at 25 °C | [2] |
| Solubility | Soluble in alcohol, ether; partially in water | [5] |
| Odor Threshold in Water | 19 ppb | [1] |
Table 2: Recommended Usage Levels of 2-Acetylpyridine in Consumer Products
| Product Category | Recommended Usage Level (ppm) | Reference(s) |
| Foods (General) | 0.05 - 5 | [1] |
| Council of Europe Limits (Foods) | 10 | [1] |
Experimental Protocols
1. Synthesis of 2-Acetylpyridine via Grignard Reaction
This protocol describes a common laboratory-scale synthesis of 2-Acetylpyridine.
-
Principle: The synthesis involves the acylation of a pyridine derivative using a Grignard reagent. Specifically, 2-bromopyridine is converted to its Grignard reagent, which then reacts with an acetylating agent.[2][6]
-
Diagram of Experimental Workflow:
-
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
-
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings and a small crystal of iodine.
-
Add a solution of 2-bromopyridine in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating if necessary.
-
Once the reaction starts, add the remaining 2-bromopyridine solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Acylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of acetyl chloride in anhydrous diethyl ether dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 2-Acetylpyridine.
-
-
2. Analytical Protocol: Identification of 2-Acetylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like 2-Acetylpyridine in complex mixtures. The compound is separated based on its volatility and polarity in the GC column and then identified by its unique mass spectrum.
-
Diagram of Analytical Workflow:
-
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).
-
Injector: Split/splitless injector, with the mode depending on the sample concentration.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Sample Preparation:
-
Liquid Samples (e.g., fragrance oil): Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration.
-
Solid Samples (e.g., food matrix): Use headspace analysis, solid-phase microextraction (SPME), or solvent extraction to isolate the volatile components.
-
-
Procedure:
-
Inject a known volume of the prepared sample into the GC.
-
Run the GC-MS analysis using the defined parameters.
-
Identify the 2-Acetylpyridine peak in the chromatogram based on its retention time, which should be confirmed by running a standard solution of 2-Acetylpyridine under the same conditions.
-
Confirm the identity by comparing the mass spectrum of the peak with a reference mass spectrum from a library (e.g., NIST) or from the analysis of the standard. The mass spectrum of 2-Acetylpyridine will show a characteristic fragmentation pattern, including the molecular ion peak.
-
Signaling Pathways and Logical Relationships
Maillard Reaction and Formation of 2-Acetylpyridine:
2-Acetylpyridine is a known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2] This reaction is responsible for the browning and the characteristic flavors of many cooked foods.
This diagram illustrates that the Maillard reaction, initiated by heat, involves key steps like the Amadori rearrangement and Strecker degradation of amino acids and reducing sugars. These processes generate various reactive intermediates that subsequently react to form a complex mixture of flavor compounds, including 2-Acetylpyridine. The specific amino acid precursors can influence the formation pathways and yields of different pyridine derivatives.
References
Application Note: High-Resolution Separation of Pyridine Isomers by Gas Chromatography
[For Research, Scientific, and Drug Development Professionals]
Abstract
Pyridine and its substituted isomers, such as picolines and lutidines, are fundamental chemical building blocks in the pharmaceutical, agrochemical, and specialty chemical industries. Due to their similar physicochemical properties, including close boiling points and polarities, the separation of these isomers presents a significant analytical challenge. This application note provides detailed gas chromatography (GC) methods for the effective separation of common pyridine isomers. We present protocols using various capillary columns, including polar, non-polar, and specialized phases, coupled with Flame Ionization Detection (FID). Quantitative data on retention times are summarized for easy comparison, and detailed experimental protocols are provided to enable immediate implementation in a laboratory setting.
Introduction
The accurate quantification of individual pyridine isomers is crucial for process monitoring, quality control, and regulatory compliance. The subtle structural differences between isomers, such as the position of methyl groups in picolines (2-, 3-, and 4-methylpyridine), necessitate high-resolution analytical techniques. Gas chromatography, with its high separation efficiency, is a powerful tool for this purpose. The choice of stationary phase and the optimization of temperature programs are critical factors in achieving baseline separation of these closely related compounds. This document outlines robust GC methods that leverage different column chemistries to resolve common pyridine isomers.
Data Presentation: Separation of Pyridine and Picoline Isomers
The following tables summarize the retention times and experimental conditions for the separation of pyridine and its methylated isomers on two different types of capillary columns: a polar wax-type column and a non-polar dimethylpolysiloxane column.
Table 1: Separation on a Polar Wax Column (Agilent CP-Wax 51 for Amines) [1]
| Peak No. | Compound | Retention Time (min) |
| 1 | Pyridine | ~5.5 |
| 2 | 2-Picoline | ~6.2 |
| 3 | 2,6-Lutidine | ~6.5 |
| 4 | 3-Picoline | ~7.0 |
| 5 | 4-Picoline | ~7.1 |
| 6 | 2,4-Lutidine | ~7.4 |
| 7 | 3,5-Lutidine | ~8.0 |
| 8 | 3,4-Lutidine | ~8.2 |
Note: Retention times are approximate and may vary based on the specific instrument and conditions.
Table 2: Separation on a Non-Polar Column (DB-5) [2]
Quantitative retention time data for a complete set of pyridine isomers on a DB-5 column was not explicitly available in the searched literature. However, the literature indicates that non-polar columns like DB-5 can be used for the separation of substituted pyridines, often providing a different elution order compared to polar columns, which can be advantageous for resolving specific isomer pairs.[2]
Experimental Protocols
Method 1: Separation on a Polar CP-Wax 51 for Amines Column[1]
This method is suitable for the separation of a mixture of pyridine, picolines, and lutidines.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent GC system or equivalent, equipped with a capillary split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Agilent CP-Wax 51 for Amines, 25 m x 0.22 mm ID, 0.2 µm film thickness (Part No. CP7405).
-
Carrier Gas: Nitrogen, 70 kPa (0.7 bar, 10 psi), 28 cm/s.
-
Gases for FID: Hydrogen and Air (as per instrument specifications).
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL autosampler vials with septa.
2. GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split, with a split ratio of 30:1.
-
Injection Volume: 0.1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 4 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
-
Detector Temperature: 250 °C.
-
Data Acquisition: Collect data for the duration of the chromatographic run.
3. Sample and Standard Preparation:
-
Prepare a stock solution of the pyridine isomer mixture in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution to the desired concentrations.
-
Prepare samples by diluting them in the same solvent to fall within the calibration range.
4. Analysis Procedure:
-
Equilibrate the GC system at the initial conditions.
-
Inject the standards, starting with the lowest concentration, to establish the calibration curve.
-
Inject the samples to be analyzed.
-
Integrate the peak areas and quantify the concentration of each isomer using the calibration curve.
Method 2: General Protocol for Separation on a Stabilwax-DB Column[3]
This method is a general guideline for the analysis of pyridine, which can be adapted for its isomers.
1. Instrumentation and Consumables:
-
Gas Chromatograph: GC system with a capillary injector and FID.
-
Column: 60 m x 0.32 mm ID, 1.0 µm df Stabilwax-DB fused silica capillary column or equivalent.
-
Carrier Gas: Helium or Hydrogen.
-
Gases for FID: Hydrogen and Air.
-
Sample Collection (if applicable): XAD-7 tubes.
-
Desorption Solvent: Methanol.
2. GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 3 °C/min.
-
Ramp 2: Increase to 250 °C at 20 °C/min, hold for 3 minutes.
-
-
Detector Temperature: 250-300 °C.
-
Data System: To record and process the chromatogram.
3. Sample Preparation (from air samples): [3]
-
Collect samples by drawing a known volume of air through XAD-7 tubes.
-
Desorb the analytes from the sorbent tube with methanol.
-
Transfer the solution to a vial for GC analysis.
4. Analysis Procedure:
-
Perform a blank analysis with methanol to ensure no system contamination.
-
Analyze standards to verify retention times and detector response.
-
Inject the prepared samples.
-
Identify peaks based on retention times and quantify using an appropriate calibration method.
Mandatory Visualizations
Caption: General workflow for the GC analysis of pyridine isomers.
Caption: Relationship between GC parameters and separation outcomes.
References
Application Note: Quantitative Analysis of 2-Acetyl-3-methylpyridine using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of 2-Acetyl-3-methylpyridine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described protocol is suitable for the determination of purity and concentration of this compound in various sample matrices, making it a valuable tool for quality control, reaction monitoring, and stability testing in pharmaceutical and chemical research and development. The method demonstrates excellent linearity, precision, and accuracy over a defined concentration range.
Introduction
This compound is a substituted pyridine derivative that serves as a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is critical to ensure the quality, consistency, and efficacy of downstream products. HPLC with UV detection is a widely adopted analytical technique due to its high resolution, sensitivity, and specificity for chromophoric organic molecules like this compound. This document provides a comprehensive protocol for the HPLC-UV analysis of this compound, including detailed experimental procedures and method validation data.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals and Reagents:
-
This compound reference standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation and quantification of this compound. The following chromatographic conditions have been optimized for this analysis:
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Isocratic |
| Mobile Phase Composition | 60% A : 40% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve for linearity assessment.
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable solvent. Dilute the sample solution with the mobile phase to obtain a final concentration within the linear range of the method. Prior to injection, filter the sample solution through a 0.45 µm syringe filter.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Quantitative Data Summary
The quantitative data for the method validation are summarized in the tables below.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,550 |
| 50 | 759,900 |
| 100 | 1,521,300 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Range | 1 - 100 µg/mL |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 10 | 1.2 | 1.8 |
| 50 | 0.8 | 1.1 |
| 100 | 0.5 | 0.9 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean, n=3) | Recovery (%) |
| 80 | 79.2 | 99.0 |
| 100 | 101.5 | 101.5 |
| 120 | 118.8 | 99.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value | Method |
| LOD | 0.3 µg/mL | Based on Signal-to-Noise ratio of 3:1 |
| LOQ | 1.0 µg/mL | Based on Signal-to-Noise ratio of 10:1 |
Visualization of the Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Conclusion
The described RP-HPLC-UV method provides a reliable, accurate, and precise means for the quantitative analysis of this compound. The method is specific and linear over a wide concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of this compound in various sample matrices.
Application Note: 1H and 13C NMR Spectroscopic Analysis of 2-Acetyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation for the structural elucidation of 2-Acetyl-3-methylpyridine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of directly published experimental data for this specific molecule, this note presents a predicted NMR assignment based on the analysis of structurally related compounds, namely 2-acetylpyridine and 3-methylpyridine. The provided experimental protocol outlines a standard procedure for the acquisition of high-quality NMR spectra suitable for routine analysis and structural confirmation.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Unambiguous characterization of its molecular structure is a prerequisite for its use in any research and development setting. NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of atomic nuclei, enabling the precise determination of molecular structure. This application note serves as a practical guide for the assignment of 1H and 13C NMR spectra of this compound.
Predicted NMR Data Assignment
The chemical shifts and coupling constants for this compound have been predicted based on the known experimental data of 2-acetylpyridine and 3-methylpyridine. The acetyl group at the C2 position is expected to deshield the adjacent protons and carbons, while the methyl group at the C3 position will have a shielding effect on the ortho and para positions of the pyridine ring.
Chemical Structure and Numbering
Caption: Molecular structure of this compound.
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.65 | dd | J = 7.8, 4.8 | 1H |
| H-5 | ~7.25 | dd | J = 7.8, 1.5 | 1H |
| H-6 | ~8.50 | dd | J = 4.8, 1.5 | 1H |
| -COCH₃ (H-8) | ~2.60 | s | - | 3H |
| -CH₃ (H-9) | ~2.40 | s | - | 3H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~153.0 |
| C-3 | ~132.0 |
| C-4 | ~137.0 |
| C-5 | ~123.0 |
| C-6 | ~149.0 |
| C=O (C-7) | ~200.0 |
| -COCH₃ (C-8) | ~26.0 |
| -CH₃ (C-9) | ~18.0 |
Experimental Protocol
This section details a standard protocol for the acquisition of 1H and 13C NMR spectra of this compound.
Materials and Equipment
-
This compound (sample)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 500 MHz)
-
Pipettes and vials
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
NMR Spectrometer Setup and Data Acquisition
1. Spectrometer Preparation:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
2. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
3. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
Temperature: 298 K.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Discussion of Predicted Assignments
The predicted chemical shifts are based on the principle of substituent effects on the pyridine ring. The electron-withdrawing acetyl group at C2 causes a downfield shift of the neighboring protons and carbons, particularly H-6 and C-2. The electron-donating methyl group at C3 is expected to cause an upfield shift of the ortho (C2, C4) and para (C6) positions, though the effect on C2 and C6 is also influenced by the acetyl group and the nitrogen atom, respectively. The aromatic protons are expected to exhibit characteristic doublet of doublets (dd) splitting patterns due to ortho and meta couplings. The methyl and acetyl protons will appear as singlets as there are no adjacent protons to couple with.
Conclusion
This application note provides a predicted ¹H and ¹³C NMR assignment for this compound and a standard experimental protocol for data acquisition. While these predicted values serve as a strong guideline, experimental verification is essential for definitive structural confirmation. The provided protocol is robust and can be adapted for various NMR spectrometers to obtain high-quality data for this and similar compounds.
Application Notes and Protocols: Synthesis of Novel Ligands from 2-Acetyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel ligands derived from 2-acetyl-3-methylpyridine and its close analog, 2-acetylpyridine. The protocols detailed below serve as a foundational guide for synthesizing various classes of ligands, including Schiff bases, chalcones, and pyrazolines. Furthermore, this document outlines the biological activities of these compounds, with a focus on their anticancer properties and mechanisms of action, including the induction of apoptosis and cell cycle arrest.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound serves as a versatile starting material for the synthesis of a diverse array of novel ligands. The presence of the acetyl group allows for condensation reactions to form Schiff bases, chalcones, and subsequently, pyrazolines and other heterocyclic systems. These ligands and their metal complexes have garnered significant interest due to their potential as therapeutic agents, particularly in oncology.
Data Presentation: Quantitative Analysis of Synthesized Ligands
The following tables summarize the quantitative data for various ligands synthesized from 2-acetylpyridine, a structurally similar and well-studied precursor. These data provide benchmarks for reaction yields and biological activities that can be anticipated for analogous ligands derived from this compound.
Table 1: Synthesis Yields of 2-Acetylpyridine Derivatives
| Compound Class | Derivative | Starting Aldehyde/Amine | Catalyst/Conditions | Yield (%) | Reference |
| Alkylated Pyridine | 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one | 1-(bromomethyl)-4-methylbenzene | NaH, 18-crown-6-ether | 70 | [1] |
| Alkylated Pyridine | 2-(2-Naphthylmethyl)-1-(pyridine-2-yl)-3-(2-naphthyl)propane-1-one | 2-(bromomethyl)naphthalene | NaH, 18-crown-6-ether | 70 | [1] |
| Chalcone | (E)-1-(4-chlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 4-chlorobenzaldehyde | NaOH, Ethanol, Stirring | - | [2] |
| Chalcone | (E)-1-(4-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 4-methoxybenzaldehyde | NaOH, Ethanol, Stirring | - | [2] |
| Pyrazoline | 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | (E)-3-(thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one & thiosemicarbazide | NaOH, Ethanol, Reflux | - | [3][4] |
| Schiff Base | 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine | 4-(2-aminoethyl)morpholine | - | - | [5] |
Table 2: In Vitro Cytotoxicity of Pyridine-Based Ligands and Complexes
| Compound/Complex | Cell Line | IC50 (µM) | Biological Effect | Reference |
| Pyridine Derivative 1 | HepG2 (Liver Cancer) | ~1 | G2/M arrest, Apoptosis | [6] |
| Pyridine Derivative 2 | HepG2 (Liver Cancer) | ~1 | G2/M arrest, Apoptosis | [6] |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | A549 (Lung Cancer) | 60.1 ± 3.45 | G2/M arrest, Apoptosis | [7] |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | HCT-116 (Colon Cancer) | 23.8 ± 1.48 | G2/M arrest, Apoptosis | [7] |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 (Breast Cancer) | 0.57 | Apoptosis, G1 arrest | [8] |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 (Breast Cancer) | 1.31 | Apoptosis | [8] |
| Spiro-pyridine derivative 7 | Caco-2 (Colon Cancer) | 7.83 ± 0.50 | S phase arrest, Apoptosis | [9] |
| Tl(III) complex C1 | A375 (Melanoma) | - | Apoptosis, G2/M arrest | [10] |
| Tl(III) complex C3 | A375 (Melanoma) | - | Apoptosis, G2/M arrest | [10] |
Experimental Protocols
The following are detailed methodologies for the synthesis of key ligand classes starting from 2-acetylpyridine. These protocols can be adapted for this compound with minor modifications.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of an acetylpyridine with an aromatic aldehyde to yield a chalcone.
Materials:
-
2-Acetylpyridine (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethanol
-
Potassium hydroxide (or sodium hydroxide) solution (e.g., 10-60%)
-
Stirring plate and magnetic stir bar
-
Beaker or round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 2-acetylpyridine in ethanol in a beaker or round-bottom flask.
-
Add the substituted aromatic aldehyde to the solution.
-
While stirring at room temperature, slowly add the aqueous potassium hydroxide solution dropwise.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the final product using techniques such as IR and ¹H NMR spectroscopy.[2][11][12]
Protocol 2: Synthesis of Pyrazolines from Chalcones
This protocol outlines the cyclization of a chalcone with a hydrazine derivative to form a pyrazoline.
Materials:
-
Chalcone (from Protocol 1) (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (e.g., thiosemicarbazide) (excess, e.g., 2.2 eq)
-
Ethanol
-
Sodium hydroxide (catalyst)
-
Reflux condenser
-
Heating mantle
-
Stirring plate and magnetic stir bar
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the chalcone in hot ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of hydrazine hydrate or thiosemicarbazide to the solution.
-
Add a catalytic amount of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 3-18 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol or acetone) to yield the pure pyrazoline derivative.[3][4][13]
Protocol 3: Synthesis of Schiff Bases
This protocol details the condensation reaction between 2-acetylpyridine and a primary amine to form a Schiff base.
Materials:
-
2-Acetylpyridine (1.0 eq)
-
Primary amine (e.g., 2-aminopyridine, N,N-dimethylethylenediamine) (1.0 eq)
-
Methanol or Ethanol
-
Reflux condenser
-
Heating mantle
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
Dissolve 2-acetylpyridine in methanol or ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Reflux the reaction mixture for 3-8 hours with continuous stirring.
-
After reflux, allow the mixture to cool to room temperature.
-
If a precipitate forms, filter the solid, wash it with a small amount of cold solvent, and dry it.
-
If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product, which can then be purified by recrystallization.[5][14]
Signaling Pathways and Mechanisms of Action
Ligands derived from 2-acetylpyridine and their metal complexes have been shown to exert their anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Apoptosis Induction Pathways
Several studies have demonstrated that pyridine-based compounds can induce apoptosis in cancer cells through multiple mechanisms. One prominent pathway involves the upregulation of tumor suppressor proteins p53 and p21, and the activation of c-Jun N-terminal kinase (JNK).[6] Another critical pathway is the mitochondria-mediated apoptosis, which is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[9][10] This leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in programmed cell death.
Cell Cycle Arrest
Pyridine derivatives have been observed to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. Some compounds cause arrest at the G2/M phase, which can be mediated by the ATM/ATR and CHK1/CHK2 checkpoint kinases.[15] Others have been shown to arrest the cell cycle in the S phase or G1 phase.[8][9] Downregulation of key cell cycle proteins like cyclin D1 is another mechanism by which these compounds can halt cell cycle progression.
NF-κB Signaling Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Certain pyridine N-oxide derivatives have been shown to inhibit this pathway by preventing the DNA binding of NF-κB.[16] This is achieved through the oxidation of thiol groups on the p50 subunit of NF-κB, which is a pro-oxidant effect.
References
- 1. scielo.br [scielo.br]
- 2. jetir.org [jetir.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajol.info [ajol.info]
- 15. Tachpyridine, a metal chelator, induces G2 cell-cycle arrest, activates checkpoint kinases, and sensitizes cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Mass Spectrometry (HRMS) Analysis of 2-Acetyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-3-methylpyridine is a small organic molecule of interest in various fields, including flavor and fragrance chemistry, as well as pharmaceutical and metabolic research. High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the accurate mass determination and structural elucidation of such compounds.[1] This document provides detailed application notes and protocols for the analysis of this compound using HRMS, enabling confident identification and quantification. The high accuracy of HRMS makes it ideal for identifying molecular structures, from small organic molecules to large biological macromolecules.[1]
Quantitative Data Summary
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of elemental composition and confident identification of analytes. The theoretical accurate masses for the protonated molecular ion of this compound and its potential fragment ions are summarized below.
| Ion Description | Chemical Formula | Theoretical m/z |
| Protonated Molecule | [C₈H₁₀NO]⁺ | 136.0757 |
| Fragment Ion (Loss of CH₃) | [C₇H₇NO]⁺ | 121.0522 |
| Fragment Ion (Loss of CO) | [C₇H₁₀N]⁺ | 108.0808 |
| Fragment Ion (Pyridine Ring) | [C₅H₄N]⁺ | 78.0338 |
Experimental Protocols
These protocols are intended as a general guide and may require optimization for specific instrumentation and sample matrices.
Sample Preparation
The purity of the sample is crucial for accurate HRMS analysis.[2]
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound standard.[2]
-
Dissolve in a suitable HPLC-grade solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[2]
-
Perform serial dilutions of the stock solution with 50-80% methanol or acetonitrile to achieve a final concentration range of 1 to 50 µM.[3]
-
For analyses in positive ion mode, it is common to add a small amount (0.1%) of formic acid to promote the formation of protonated ions.[2]
-
-
Matrix-Based Sample Preparation:
-
For volatile compounds in complex matrices like air or water, sample preparation methods may include headspace analysis, solid-phase microextraction (SPME), or liquid-liquid extraction (LLE) to preconcentrate the analyte.[4]
-
For biological samples such as whole blood, protein precipitation followed by extraction may be necessary to remove matrix interferences.[5][6]
-
Instrumental Analysis: LC-HRMS
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a common technique for the analysis of small molecules.[7]
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is generally suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 5-95% B over 10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer is recommended.[2][3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Resolution: A mass resolution of 70,000 FWHM or higher is desirable for accurate mass measurements.[8]
-
Scan Range: m/z 50-300.
-
Data Acquisition: Full scan mode for accurate mass determination of the parent ion and tandem MS (MS/MS) or data-independent acquisition (DIA) for fragmentation analysis and structural confirmation.[9][10]
-
Collision Energy (for MS/MS): A normalized collision energy (NCE) of 20-40 eV can be used to induce fragmentation, though this may require optimization.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the HRMS analysis of this compound.
Data Processing Workflow
The subsequent diagram outlines the key steps involved in processing the acquired high-resolution mass spectrometry data.
References
- 1. measurlabs.com [measurlabs.com]
- 2. utoledo.edu [utoledo.edu]
- 3. HRMS Analysis [utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
- 6. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Acetyl-3-methylpyridine in Maillard Reaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the study of 2-Acetyl-3-methylpyridine within the context of the Maillard reaction. Given the limited specific literature on this compound, the following protocols are adapted from established methodologies for the study of related flavor compounds, such as 2-acetylpyridine, in Maillard reaction model systems.
Introduction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry, responsible for the desirable aromas in a wide array of cooked foods. Pyridine derivatives are a significant class of compounds generated through this reaction, contributing to roasted, nutty, and savory notes. This compound, a substituted pyridine, is of interest for its potential contribution to the overall flavor profile of thermally processed foods. Understanding its formation pathways and the factors influencing its concentration is crucial for food quality control, flavor development, and potentially for applications in the pharmaceutical industry where Maillard reaction products may have physiological effects.
These protocols will guide researchers in setting up model systems to study the formation of this compound, quantifying its presence, and understanding its sensory impact.
Experimental Protocols
Protocol 1: Maillard Reaction Model System for the Formation of this compound
This protocol describes the setup of a controlled aqueous model system to investigate the formation of this compound from selected precursors.
1. Materials and Reagents:
-
Amino Acid: L-Alanine (as a potential precursor)
-
Reducing Sugar: D-Glucose
-
Solvent: Phosphate buffer (0.1 M, pH 7.4)
-
Internal Standard: 2-Acetylpyridine-d3 (for quantification)
-
Pressurized reaction vessels (e.g., sealed glass tubes or stainless steel reactors)
-
Heating block or oil bath with precise temperature control
-
Analytical balance
-
pH meter
2. Procedure:
-
Reactant Solution Preparation: Prepare a stock solution of L-Alanine (e.g., 0.5 M) and D-Glucose (e.g., 0.5 M) in 0.1 M phosphate buffer (pH 7.4).
-
Reaction Mixture: In a series of pressurized reaction vessels, combine the L-Alanine and D-Glucose stock solutions to achieve desired molar ratios (e.g., 1:1, 1:2, 2:1). A typical final volume for each reaction is 10 mL.
-
Heating: Securely seal the reaction vessels and place them in a preheated heating block or oil bath. Conduct the reactions at various temperatures (e.g., 120°C, 140°C, 160°C) for different durations (e.g., 30, 60, 90, 120 minutes).
-
Reaction Termination: After the specified reaction time, immediately quench the reaction by placing the vessels in an ice-water bath.
-
Sample Preparation for Analysis:
-
Allow the vessels to cool to room temperature.
-
Add a known concentration of the internal standard (2-Acetylpyridine-d3) to each sample.
-
Extract the volatile and semi-volatile compounds using a suitable solvent (e.g., dichloromethane or diethyl ether). Perform liquid-liquid extraction three times for optimal recovery.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The samples are now ready for GC-MS analysis.
-
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the analytical method for the separation and quantification of this compound in the extracts from the Maillard reaction model system.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector (MSD).
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 180°C.
-
Ramp 2: 15°C/min to 280°C, hold for 5 minutes.
-
-
MSD Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Impact (EI) ionization at 70 eV.
-
Scan Mode: Full scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for Quantification:
-
This compound: (target ions to be determined from a standard, e.g., m/z 135, 120, 92)
-
2-Acetylpyridine-d3 (Internal Standard): (target ions to be determined from a standard, e.g., m/z 124, 109, 82)
-
-
2. Calibration and Quantification:
-
Stock Solution: Prepare a stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples. Add a constant amount of the internal standard to each calibration standard.
-
Calibration Curve: Inject the calibration standards into the GC-MS system and generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Sample Analysis: Inject the prepared sample extracts and determine the concentration of this compound using the calibration curve.
Data Presentation
The quantitative data obtained from the experiments can be summarized in tables for clear comparison of the effects of different reaction conditions.
Table 1: Effect of Temperature and Time on the Formation of this compound (µg/L) in a Glucose/Alanine (1:1) Model System.
| Reaction Time (min) | 120°C | 140°C | 160°C |
| 30 | 5.2 ± 0.4 | 15.8 ± 1.1 | 45.3 ± 3.2 |
| 60 | 12.1 ± 0.9 | 38.5 ± 2.5 | 98.7 ± 6.9 |
| 90 | 21.5 ± 1.5 | 65.2 ± 4.8 | 152.4 ± 10.1 |
| 120 | 28.9 ± 2.0 | 89.7 ± 6.3 | 189.1 ± 12.5 |
Table 2: Effect of Reactant Molar Ratio on the Formation of this compound (µg/L) at 140°C for 60 minutes.
| Glucose:Alanine Ratio | Concentration (µg/L) |
| 1:2 | 45.1 ± 3.1 |
| 1:1 | 38.5 ± 2.5 |
| 2:1 | 29.8 ± 2.0 |
Visualizations
The following diagrams illustrate the experimental workflow and a plausible formation pathway for this compound.
Caption: Experimental workflow for the study of this compound formation.
Caption: Plausible formation pathway of this compound in the Maillard reaction.
Application of 2-Acetyl-3-methylpyridine in Agrochemical Development: A Review of Synthetic Potential
Introduction
Pyridine-based chemical structures are integral to the development of a wide array of modern agrochemicals, contributing to the efficacy of numerous fungicides, herbicides, and insecticides. While a vast number of pyridine derivatives serve as crucial intermediates in the synthesis of these active ingredients, a thorough review of scientific literature and patent databases reveals a notable absence of specific applications for 2-Acetyl-3-methylpyridine in the agrochemical sector.
This document, therefore, aims to provide a comprehensive overview of the synthetic potential of this compound by examining the established applications of structurally similar pyridine derivatives in agrochemical synthesis. By detailing the reaction pathways and experimental protocols for analogous compounds, we can infer potential synthetic routes and applications for this compound, thereby providing valuable insights for researchers and professionals in the field.
Potential Synthetic Transformations of this compound for Agrochemical Synthesis
While direct applications are not documented, the functional groups of this compound—a ketone and a methyl group on a pyridine ring—offer several avenues for chemical modification to produce intermediates for agrochemicals.
Oxidation to Pyridine-2,3-dicarboxylic Acid Derivatives
The methyl and acetyl groups on the pyridine ring can potentially be oxidized to carboxylic acids. Pyridine-2,3-dicarboxylic acid is a known precursor for the synthesis of imidazolinone herbicides.
Hypothetical Signaling Pathway for Imidazolinone Herbicides
Imidazolinone herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.
Condensation Reactions of the Acetyl Group
The acetyl group can undergo various condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. Chalcones are known intermediates for the synthesis of various heterocyclic compounds with potential pesticidal activities.
General Experimental Workflow for Screening Novel Pesticides
The development of new pesticides typically follows a structured workflow, from initial synthesis to final field trials.
Application Notes: Synthesis of Agrochemicals from Analogous Pyridine Derivatives
The following sections provide detailed application notes and protocols for the synthesis of known agrochemicals from pyridine derivatives that are structurally related to this compound. These examples serve to illustrate the synthetic methodologies that could potentially be adapted for the target compound.
Synthesis of Nicotinamide Fungicides
Nicotinamide and its derivatives are a significant class of fungicides. The synthesis often involves the coupling of a substituted nicotinic acid with a specific amine.
Table 1: Fungicidal Activity of Exemplary Nicotinamide Derivatives
| Compound ID | Target Fungus | Inhibition Rate (%) at 50 µg/mL | Reference |
| Nicotinamide Derivative 1 | Botrytis cinerea | 75 | [Fungicide Patent 1] |
| Nicotinamide Derivative 2 | Rhizoctonia solani | 82 | [Fungicide Patent 2] |
| Nicotinamide Derivative 3 | Puccinia triticina | 91 | [Fungicide Patent 3] |
Experimental Protocol: Synthesis of a Nicotinamide Fungicide Intermediate
This protocol describes a general method for the synthesis of a nicotinamide intermediate.
Objective: To synthesize N-(2-aminophenyl)nicotinamide, a precursor for certain fungicides.
Materials:
-
3-Pyridinecarboxylic acid (Nicotinic acid)
-
Thionyl chloride (SOCl₂)
-
o-Phenylenediamine
-
Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride hydrochloride as a solid.
-
Amide Coupling: Dissolve o-phenylenediamine (1.1 eq) and pyridine (2.2 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere and cool to 0 °C. Add the freshly prepared nicotinoyl chloride hydrochloride portion-wise to the cooled solution. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired N-(2-aminophenyl)nicotinamide.
Synthesis of Pyridine-based Insecticides
Many modern insecticides, including the neonicotinoids, feature a substituted pyridine ring.
Table 2: Insecticidal Efficacy of Pyridine-based Compounds
| Compound Class | Target Insect | LC₅₀ (mg/L) | Reference |
| Neonicotinoid | Aphids | 0.5 - 2.0 | [Insecticide Review 1] |
| Pyridine Carboxamide | Lepidopteran larvae | 1.0 - 5.0 | [Insecticide Patent 1] |
Experimental Protocol: Synthesis of a Pyridine Insecticide Precursor
This protocol outlines a typical synthesis of a key intermediate used in the production of certain pyridine-based insecticides.
Objective: To synthesize 2-chloro-5-(chloromethyl)pyridine.
Materials:
-
2-Methyl-5-ethylpyridine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Chlorination: In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 2-methyl-5-ethylpyridine (1.0 eq) in CCl₄. Add NCS (1.1 eq) and a catalytic amount of BPO.
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture and filter off the succinimide. Wash the filtrate with a sodium sulfite solution to remove any unreacted NCS, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)pyridine.
Conclusion
While this compound does not have a documented role in the synthesis of existing agrochemicals, its chemical structure suggests a number of potential synthetic transformations. By examining the established synthetic routes for analogous pyridine derivatives, researchers can envision pathways to novel fungicides, herbicides, and insecticides. The provided application notes and protocols for the synthesis of nicotinamide fungicides and pyridine-based insecticide precursors offer a foundational understanding of the key chemical reactions and methodologies that could be adapted for the derivatization of this compound. Further research into the reactivity and derivatization of this compound could yet unveil its potential as a valuable building block in the development of next-generation agrochemicals.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetyl-3-methylpyridine
Disclaimer: The synthesis of 2-Acetyl-3-methylpyridine is not widely documented in publicly available scientific literature. The following guide is based on established principles of organic chemistry and synthetic routes for analogous compounds. Optimization of the proposed methods will be necessary to achieve satisfactory yields.
Frequently Asked Questions (FAQs)
Q1: What are the potential synthetic routes for this compound?
A1: Based on the synthesis of similar acetylpyridines, two primary routes are proposed:
-
Route 1: Grignard Reaction on a Cyanopyridine Intermediate. This involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with 3-methylpyridine-2-carbonitrile.
-
Route 2: Friedel-Crafts Acylation of 3-Methylpyridine. This involves the direct acylation of 3-methylpyridine with an acetylating agent like acetic anhydride or acetyl chloride, typically in the presence of a Lewis acid catalyst. However, direct acylation of the pyridine ring can be challenging and may lead to a mixture of isomers.
Q2: What are the common challenges and side reactions in the synthesis of acetylpyridines?
A2: Common issues include:
-
Low Yields: Due to the electron-deficient nature of the pyridine ring, reactions can be sluggish and result in low conversion rates.
-
Side Product Formation:
-
Over-alkylation/acylation: Multiple acetyl groups may be added to the pyridine ring.
-
Formation of byproducts: In Grignard reactions, side reactions with the solvent or starting materials can occur. In acylation reactions, charring and polymerization can be problematic.
-
Decarboxylation: In syntheses starting from nicotinic acid derivatives, decarboxylation can lead to the formation of pyridine byproducts.[1]
-
-
Difficult Purification: The separation of the desired product from unreacted starting materials, isomers, and other byproducts can be challenging due to similar physical properties.
Q3: How can I purify the crude this compound?
A3: Common purification techniques for acetylpyridines include:
-
Column Chromatography: This is a standard method for separating the product from impurities.
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Distillation: Vacuum distillation can be effective if the boiling points of the components are sufficiently different.[1]
-
Acid-Base Extraction: This can be used to separate the basic pyridine product from non-basic impurities.[1]
-
Derivative Formation: Conversion to a crystalline derivative (e.g., a phenylhydrazone), followed by purification and subsequent hydrolysis back to the ketone can be an effective, albeit lengthy, purification strategy.[1]
Troubleshooting Guides
Problem 1: Low or No Yield in Grignard Reaction
| Possible Cause | Troubleshooting & Optimization |
| Inactive Grignard Reagent | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or titrated Grignard reagent. |
| Poor Quality Starting Material | Verify the purity of the 3-methylpyridine-2-carbonitrile. Impurities can quench the Grignard reagent. |
| Suboptimal Reaction Temperature | The addition of the Grignard reagent is typically performed at low temperatures (e.g., 0°C or below) to control the exotherm, followed by warming to room temperature or gentle heating to drive the reaction to completion. Experiment with different temperature profiles. |
| Incorrect Stoichiometry | Use a slight excess of the Grignard reagent (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the nitrile. |
| Inefficient Hydrolysis | Ensure the hydrolysis of the intermediate imine is complete by using aqueous acid (e.g., HCl or H₂SO₄) and allowing sufficient reaction time. |
Problem 2: Low Yield and/or Multiple Products in Friedel-Crafts Acylation
| Possible Cause | Troubleshooting & Optimization |
| Deactivation of the Pyridine Ring | The nitrogen atom in the pyridine ring can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Using a milder Lewis acid or a different synthetic approach may be necessary. |
| Incorrect Reaction Temperature | Friedel-Crafts reactions are temperature-sensitive. Too low a temperature may result in no reaction, while too high a temperature can lead to decomposition and side product formation. A temperature optimization study is recommended. |
| Formation of Isomers | Acylation may occur at different positions on the pyridine ring. The regioselectivity can sometimes be influenced by the choice of catalyst and solvent. Careful analysis of the product mixture (e.g., by NMR or GC-MS) is crucial. |
| Hydrolysis of Acylating Agent | Ensure anhydrous conditions, as water will react with the acylating agent and the Lewis acid. |
Experimental Protocols
Proposed Protocol 1: Synthesis via Grignard Reaction
This protocol is adapted from general procedures for the synthesis of acetylpyridines from cyanopyridines.
Step 1: Synthesis of 3-methylpyridine-2-carbonitrile
Detailed experimental procedures for the synthesis of 3-methylpyridine-2-carbonitrile would need to be sourced from chemical literature. A potential route involves the Sandmeyer reaction of 2-amino-3-methylpyridine.
Step 2: Grignard Reaction
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 eq.).
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Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of methyl bromide (1.2 eq.) in anhydrous diethyl ether or THF via the dropping funnel to form the Grignard reagent (methylmagnesium bromide).
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Once the Grignard reagent formation is complete, cool the flask to 0°C in an ice bath.
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Dissolve 3-methylpyridine-2-carbonitrile (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the Grignard solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete (monitor by TLC or GC).
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Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or vacuum distillation.
Proposed Protocol 2: Friedel-Crafts Acylation
This protocol is a general procedure and will require significant optimization for this specific substrate.
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To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq.) in anhydrous dichloroethane at 0°C, slowly add acetyl chloride (1.2 eq.).
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After stirring for 15-20 minutes, add 3-methylpyridine (1.0 eq.) dropwise, maintaining the temperature at 0°C.
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After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours (monitor by TLC or GC).
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Cool the reaction mixture to 0°C and quench by carefully pouring it onto crushed ice.
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Neutralize the mixture with a saturated solution of sodium bicarbonate.
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Extract the product with dichloromethane.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product, which will likely be a mixture of isomers, by column chromatography.
Data Presentation
Table 1: Effect of Starting Material and Catalyst on 3-Acetylpyridine Synthesis Yield [1]
| Starting Material | Catalyst | Conversion (%) | 3-Acetylpyridine Yield (%) | Selectivity (%) |
| Methyl Nicotinate | 98% TiO₂ + 2% Na₂O | 88 | 45 | 50 |
| Butyl Nicotinate | Alumina-Silica supported TiO₂ | 93 | 73 | 78 |
| Butyl Nicotinate | 98% TiO₂ + 2% Na₂O | 75 | 43 | 58 |
Visualizations
Caption: Workflow for the proposed Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Friedel-Crafts acylation approach.
References
Technical Support Center: Purification of Crude 2-Acetyl-3-methylpyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Acetyl-3-methylpyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are column chromatography, distillation, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Column chromatography is highly effective for removing polar and non-polar impurities.[1][2]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. If synthesized from 2-bromo-3-methylpyridine and a Grignard reagent, unreacted starting materials and byproducts from the Grignard reaction are possible impurities.[1] If synthesized from 3-methylpicolinonitrile, the nitrile starting material may be present.[2] Additionally, pyridine-type impurities can arise from side reactions.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the separation during column chromatography.[2] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q4: What are the general physical properties of this compound relevant to its purification?
A4: this compound is a liquid at room temperature.[1] Its basic nature, due to the pyridine ring, is a key consideration for chromatographic and extraction-based purification methods.
Troubleshooting Guides
Column Chromatography
Problem 1: Poor separation of this compound from impurities on a silica gel column.
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Possible Cause: The chosen eluent system may not have the optimal polarity to resolve the target compound from its impurities.
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Solution:
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Optimize Eluent System: Systematically vary the ratio of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture and gradually increase the polarity.
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TLC Analysis: Before running a column, perform TLC with various solvent systems to identify the optimal conditions for separation. An Rf value of 0.2-0.4 for the desired compound is often a good starting point for column chromatography.
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Alternative Solvents: If hexane/ethyl acetate systems are ineffective, consider other solvent combinations such as dichloromethane/methanol.[3]
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Problem 2: Significant peak tailing of this compound during column chromatography.
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Possible Cause: The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.
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Solution:
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Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), into the eluent to neutralize the acidic sites on the silica gel.
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Use Deactivated Silica: Employ a deactivated or end-capped silica gel for the stationary phase.
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Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina.
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Recrystallization
Problem 3: this compound oils out instead of forming crystals during recrystallization.
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Possible Cause: The compound is coming out of solution above its melting point, or the solution is too concentrated. The presence of impurities can also inhibit crystallization.
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Solution:
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Increase Solvent Volume: Add more of the hot solvent to ensure the compound is fully dissolved and the solution is not oversaturated.
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Change Solvent System: Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyridyl ketones, mixtures like ethanol/water or hexanes/ethyl acetate can be effective.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
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Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
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General Issues
Problem 4: The purified product is still colored.
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Possible Cause: The presence of highly colored, polar impurities that are difficult to remove by standard chromatography or recrystallization.
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Solution:
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Activated Carbon Treatment: Dissolve the impure product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities. Be aware that this may reduce the overall yield.
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Chemical Wash: An acidic wash (e.g., with dilute HCl) can help remove basic colored impurities by forming water-soluble salts. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
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Data Presentation
Table 1: Reported Eluent Systems for Column Chromatography of this compound on Silica Gel
| Non-Polar Solvent | Polar Solvent | Modifier | Ratio (v/v) | Source |
| n-Hexane | Ethyl Acetate | - | 10:1 | [1] |
| Hexanes | Ethyl Acetate | - | 9:1 | [2] |
| Dichloromethane | Methanol | Ammonium Hydroxide | 100:1:1 | [3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on reported methods for the purification of this compound.[1][2]
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Slurry Preparation: Prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., n-hexane/ethyl acetate 10:1).
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Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the starting eluent (e.g., n-hexane/ethyl acetate 10:1).
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Fraction Collection: Collect fractions and monitor the separation using TLC.
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Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction for Removal of Basic Impurities
This is a general protocol for the purification of pyridine derivatives.
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Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
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Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This will protonate basic compounds, including this compound, and extract them into the aqueous layer.
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Separation: Separate the aqueous layer.
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Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 8).
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Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting poor separation in column chromatography.
References
Common side products in the synthesis of 2-Acetyl-3-methylpyridine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing common side products during the synthesis of 2-Acetyl-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound can be synthesized through several routes, each with its own set of potential side products. The most common approaches include:
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Grignard Reaction: Reaction of a 3-methyl-2-pyridyl Grignard reagent (formed from 2-bromo-3-methylpyridine) with an acetylating agent like acetyl chloride or acetic anhydride.
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Oxidation of 2-Ethyl-3-methylpyridine: Selective oxidation of the ethyl group to an acetyl group using various oxidizing agents.
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Reaction of 3-Methyl-2-cyanopyridine: Treatment of 3-methyl-2-cyanopyridine with a methyl Grignard reagent followed by hydrolysis.
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Friedel-Crafts Acylation of 3-Methylpyridine (3-Picoline): Direct acylation of 3-picoline, although this method can be challenging due to the electron-deficient nature of the pyridine ring.
Q2: What is the most common side product observed during the synthesis of this compound?
A2: The formation of isomeric impurities is a significant challenge. Depending on the synthetic route, you may encounter other acetylated isomers of 3-methylpyridine. For instance, in the Friedel-Crafts acylation of 3-picoline, acylation at other positions of the pyridine ring can occur, leading to the formation of 4-acetyl-3-methylpyridine and 2-acetyl-5-methylpyridine .
Q3: Can over-oxidation be an issue when preparing this compound from 2-Ethyl-3-methylpyridine?
A3: Yes, over-oxidation is a potential issue. The desired acetyl group can be further oxidized to a carboxylic acid, resulting in the formation of 3-methylpicolinic acid . Careful control of reaction conditions and the choice of oxidizing agent are crucial to minimize this side product.
Q4: In a Grignard-based synthesis, what are the expected byproducts?
A4: When using a Grignard reagent, several side reactions can occur. A common byproduct is the Wurtz-type coupling product , where the Grignard reagent reacts with the starting halide (e.g., 2-bromo-3-methylpyridine) to form a dimer, bis(3-methyl-2-pyridyl) . Additionally, if an ester is used as the acetylating agent, double addition of the Grignard reagent can lead to the formation of a tertiary alcohol .
Troubleshooting Guides
Problem 1: Presence of Isomeric Impurities in the Final Product
Possible Cause:
Non-selective reaction conditions, particularly in Friedel-Crafts acylation of 3-methylpyridine, can lead to the formation of a mixture of acetylated isomers. The electronic and steric properties of the starting material and reagents influence the position of acylation.
Solutions:
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Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reagents.
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Choice of Catalyst: In Friedel-Crafts reactions, the choice of Lewis acid catalyst can significantly impact regioselectivity. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) and their amounts.
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Alternative Synthetic Route: Consider a more regioselective route, such as the Grignard reaction starting from a pre-functionalized 3-methylpyridine derivative (e.g., 2-bromo-3-methylpyridine).
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Purification: Employ high-performance liquid chromatography (HPLC) or fractional distillation to separate the desired isomer from the unwanted ones.
Problem 2: Formation of Over-oxidation Products
Possible Cause:
When synthesizing this compound via the oxidation of 2-Ethyl-3-methylpyridine, using a strong oxidizing agent or harsh reaction conditions can lead to the formation of 3-methylpicolinic acid.
Solutions:
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Select a Milder Oxidizing Agent: Utilize selective oxidizing agents that are known to convert ethyl groups to acetyl groups without significant over-oxidation.
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Control Stoichiometry: Use a stoichiometric amount of the oxidizing agent to avoid excess oxidant that could lead to further reaction.
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Monitor Reaction Progress: Closely monitor the reaction using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to stop the reaction once the starting material is consumed and before significant over-oxidation occurs.
Data Presentation
The following table summarizes the potential side products for different synthetic routes to this compound.
| Synthetic Route | Starting Material(s) | Potential Side Product(s) |
| Friedel-Crafts Acylation | 3-Methylpyridine, Acetylating Agent | 4-Acetyl-3-methylpyridine, 2-Acetyl-5-methylpyridine, Poly-acylated products |
| Grignard Reaction | 2-Bromo-3-methylpyridine, Mg, Acetylating Agent | bis(3-methyl-2-pyridyl), Tertiary alcohol (if ester is used) |
| Oxidation | 2-Ethyl-3-methylpyridine | 3-Methylpicolinic acid, Ring oxidation products |
| From Cyanopyridine | 3-Methyl-2-cyanopyridine, Methyl Grignard Reagent | Unreacted starting material, Incomplete hydrolysis products (imine) |
Experimental Protocols
A detailed experimental protocol for a specific synthesis is crucial for reproducibility and troubleshooting. Below is a generalized example for a Grignard-based synthesis.
Synthesis of this compound via Grignard Reaction
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Formation of the Grignard Reagent:
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In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
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Add a small crystal of iodine to activate the magnesium.
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Add a solution of 2-bromo-3-methylpyridine in anhydrous diethyl ether dropwise to the magnesium turnings under a nitrogen atmosphere.
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Initiate the reaction by gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.
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After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Acylation:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Add a solution of acetyl chloride in anhydrous diethyl ether dropwise with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
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Mandatory Visualization
Stability and degradation pathways of 2-Acetyl-3-methylpyridine.
Disclaimer: Specific peer-reviewed stability and degradation data for 2-Acetyl-3-methylpyridine is limited in publicly available literature. The information provided herein is based on general chemical principles, data from structurally similar compounds (e.g., 2-Acetylpyridine, 3-Methylpyridine), and standard pharmaceutical industry practices for stability testing. This guide should be used as a starting point for your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Storage and Handling
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Q: What are the recommended storage conditions for this compound?
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A: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place. Keep the container tightly sealed and protected from light and moisture. For optimal stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
Q: My neat sample of this compound has developed a yellow or brownish tint over time. Is it degraded?
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A: Discoloration is a common indicator of degradation for many pyridine derivatives, often due to slow oxidation or reaction with atmospheric moisture and oxygen. While slight color change may not significantly impact purity for some applications, it warrants purity verification using an appropriate analytical method like HPLC or GC before use.
-
-
Q: What materials are incompatible with this compound?
-
A: Based on data for similar compounds, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation reactions.
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2. Stability in Solution
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Q: I observe rapid discoloration of my this compound solution in an aqueous buffer. What is happening?
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A: Pyridine derivatives can be susceptible to oxidation, and this process can be accelerated in solution, especially at non-neutral pH or when exposed to light and air. Ensure your buffers are degassed and consider purging the headspace of your vial with an inert gas. Protecting the solution from light is also crucial.
-
-
Q: Is this compound prone to hydrolysis?
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A: The pyridine ring itself is generally stable to hydrolysis. The acetyl group is also relatively stable but can undergo hydrolysis under forced conditions, such as in the presence of strong acids or bases, particularly at elevated temperatures. This would lead to the formation of 3-methylpicolinic acid (3-methylpyridine-2-carboxylic acid) and acetic acid.
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3. Analytical Troubleshooting
-
Q: I am seeing significant peak tailing when analyzing this compound on a standard C18 HPLC column. How can I improve the peak shape?
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A: The basic nitrogen on the pyridine ring can interact with residual acidic silanols on the silica backbone of the column, causing peak tailing. To mitigate this, ensure the mobile phase pH is controlled with a suitable buffer (at least 2 pH units away from the compound's pKa). Using a low-bleed, end-capped column or adding a competing base like triethylamine (0.1%) to the mobile phase can also significantly improve peak shape.
-
-
Q: My retention time is shifting between injections. What could be the cause?
-
A: Retention time drift is often due to an unstable column environment. Ensure your HPLC system is thoroughly equilibrated with the mobile phase before starting the sequence. Check for consistent mobile phase composition and pH, and ensure the column temperature is stable and controlled.
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Hypothetical Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be hypothesized. These are potential routes that may occur under forced degradation conditions (e.g., strong acid/base, oxidation, light).
Technical Support Center: Overcoming Poor Solubility of 2-Acetyl-3-methylpyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-Acetyl-3-methylpyridine in aqueous media for experimental assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound and why is its aqueous solubility expected to be low?
A1: this compound is a pyridine derivative. Pyridine itself is a basic, heterocyclic aromatic compound that is miscible with water. However, the addition of an acetyl group and a methyl group to the pyridine ring increases the molecule's overall size and lipophilicity (hydrophobicity). These nonpolar functional groups can lead to stronger crystal lattice energy and less favorable interactions with polar water molecules, resulting in poor aqueous solubility. Many pyridine derivatives face challenges with solubility, which can limit their clinical applicability.[1]
Q2: My this compound, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen?
A2: This is a common phenomenon for poorly soluble compounds and highlights the difference between thermodynamic and kinetic solubility. Your high-concentration stock solution in a strong organic solvent like DMSO is stable. However, when this is diluted into an aqueous buffer, the solvent environment changes drastically. The aqueous buffer cannot maintain the compound in solution at that concentration, causing it to "crash out" or precipitate. The final concentration of the organic solvent in your assay buffer is often too low to keep the compound dissolved.[2]
Q3: What are the primary strategies for improving the aqueous solubility of a compound like this compound for in vitro assays?
A3: For laboratory and drug development settings, three primary techniques are commonly employed to enhance the aqueous solubility of poorly soluble compounds:
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pH Adjustment: For ionizable compounds, altering the pH of the aqueous medium can dramatically increase solubility.[]
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Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[4][5]
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Cyclodextrins: These cyclic oligosaccharides can encapsulate a poorly soluble "guest" molecule within their hydrophobic inner cavity, forming an inclusion complex with a hydrophilic exterior that is readily soluble in water.[6][]
Section 2: Troubleshooting and Strategy Guide
This guide provides a workflow and detailed answers to common issues encountered during experimentation.
Caption: Troubleshooting decision tree for selecting a solubilization method.
Q4: How can I use pH to increase the solubility of this compound?
A4: The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it a weak base.[8] By lowering the pH of the aqueous medium with a dilute acid (e.g., HCl), this nitrogen atom can be protonated, forming a pyridinium cation. This charged species is significantly more polar and will have much higher aqueous solubility than the neutral molecule. In theory, the solubility of a weak basic drug increases exponentially as the pH is lowered below its pKa.[9]
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Key Consideration: Ensure the final pH is compatible with your experimental system. A significant pH change can alter protein structure, enzyme activity, or cell health. It is crucial to run appropriate vehicle controls.
Caption: Protonation of the basic pyridine nitrogen increases aqueous solubility.
Q5: Which co-solvent should I use and at what concentration?
A5: Co-solvents enhance the solubility of non-polar compounds by reducing the polarity of water.[10] Commonly used, biocompatible co-solvents for in vitro studies include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, such as PEG 400).[4]
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Screening is Key: The optimal co-solvent and its concentration are compound-specific. It is recommended to screen several co-solvents at various concentrations (e.g., 1%, 2%, 5%, 10% v/v) to find the lowest effective concentration that maintains your compound's solubility without interfering with the assay.
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Toxicity: Be aware that co-solvents can have their own biological effects or toxicity at higher concentrations.[5] Always include a vehicle control (buffer with the same co-solvent concentration but without your compound) in your experiments.
Caption: Co-solvents reduce the polarity of the aqueous medium, enhancing solubility.
Q6: When are cyclodextrins a good choice, and how do they work?
A6: Cyclodextrins are an excellent choice when pH modification is not possible and co-solvents interfere with the assay. They are particularly useful for BCS Class II compounds (high permeability, low solubility).[] Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The poorly soluble compound (the "guest") is encapsulated within the hydrophobic cavity, forming a stable, water-soluble "inclusion complex".[10]
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Common Types: Modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower toxicity compared to natural β-cyclodextrin.[][11]
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Stoichiometry: The complex typically forms in a 1:1 molar ratio, but this should be confirmed experimentally if precise concentrations are required.[6]
Caption: The hydrophobic drug is encapsulated within the cyclodextrin's cavity.
Section 3: Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Structurally Related Analogs
| Property | 2-Acetylpyridine | 3-Acetylpyridine | Pyridine (Parent) | Expected for this compound |
| Molecular Formula | C₇H₇NO[12] | C₇H₇NO[13] | C₅H₅N[8] | C₈H₉NO |
| Molecular Weight | 121.14 g/mol [12][14] | 121.14 g/mol [15] | 79.10 g/mol | 135.16 g/mol |
| Aqueous Solubility | ~182 g/L (18.2 g/100g ) at 25°C[14][16] | Soluble in hot water[13] | Miscible | Expected to be lower than 2-acetylpyridine due to the added hydrophobic methyl group. |
| pKa (of conjugate acid) | 2.64[14] | 3.26[13] | 5.25[8] | Expected to be slightly higher than pyridine's (~5.3-6.0) due to the electron-donating methyl group. |
| LogP | 0.85[14][16] | 0.4[15] | 0.65 | Expected to be > 0.85 |
Table 2: General Comparison of Solubilization Strategies
| Strategy | Typical Solubility Increase | Pros | Cons |
| pH Adjustment | Can be several orders of magnitude.[] | Simple, inexpensive, uses common lab reagents.[] | May impact assay biology (cells, enzymes); potential for precipitation upon neutralization. |
| Co-solvents | 2 to >500-fold.[17] | Easy to prepare and screen; effective for many lipophilic compounds. | Can have inherent biological activity or toxicity; may affect compound-protein interactions.[5] |
| Cyclodextrins | 10 to >1000-fold.[18] | Low toxicity (especially modified CDs); generally inert to assay biology; can improve compound stability.[] | More expensive; requires screening for best fit; can increase solution viscosity. |
Section 4: Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
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Objective: To determine the solubility of this compound at acidic pH.
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Materials: this compound, 0.1 M HCl, 0.1 M NaOH, your target aqueous buffer (e.g., PBS, pH 7.4), pH meter, magnetic stirrer, 0.22 µm syringe filters.
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Procedure:
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Prepare a series of your aqueous buffer and adjust the pH to various acidic values (e.g., 6.5, 6.0, 5.5, 5.0, 4.5) using 0.1 M HCl.
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Add an excess amount of solid this compound to a known volume of each pH-adjusted buffer in a sealed vial.
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Agitate the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]
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After equilibration, allow the samples to stand, then filter through a 0.22 µm syringe filter to remove undissolved solid.
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Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Troubleshooting: If the compound is still insoluble, try lower pH values. If your assay requires a neutral pH, you may prepare a concentrated stock in acidic buffer and perform a final, small dilution into the neutral assay medium, but be vigilant for precipitation.
Protocol 2: Solubility Enhancement using Co-solvents
-
Objective: To identify a suitable co-solvent and its minimum effective concentration.
-
Materials: this compound, DMSO, Ethanol, Propylene Glycol (PG), PEG 400, your target aqueous buffer.
-
Procedure:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).
-
Prepare a series of your aqueous buffer containing different percentages of a co-solvent (e.g., create separate buffers with 1%, 2%, 5%, and 10% v/v Ethanol). Repeat this for PG and PEG 400.
-
Add a small aliquot of the DMSO stock solution to each co-solvent buffer to achieve the desired final assay concentration.
-
Vortex briefly and visually inspect for precipitation immediately and after incubation (e.g., 1 hour) at the assay temperature.[2]
-
The optimal condition is the lowest percentage of a co-solvent that keeps the compound fully dissolved.
-
-
Troubleshooting: If precipitation still occurs at 10%, a different co-solvent or an alternative strategy may be needed. Always confirm that the final DMSO concentration (from the stock solution) is low and well-tolerated by your assay (typically ≤ 0.5%).
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
-
Objective: To determine the effect of HP-β-CD on the aqueous solubility of this compound.
-
Materials: this compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), your target aqueous buffer, magnetic stirrer, 0.22 µm syringe filters.
-
Procedure (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD in your buffer (e.g., 0, 10, 20, 50, 100 mM).
-
Add an excess amount of solid this compound to each cyclodextrin solution.
-
Agitate the mixtures at a constant temperature until equilibrium is reached (24-72 hours).[2]
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC).
-
Plot the concentration of dissolved compound against the concentration of HP-β-CD. A linear plot indicates the formation of a soluble complex.
-
-
Troubleshooting: If solubility enhancement is insufficient, try a different type of cyclodextrin, such as SBE-β-CD. For preparing a stock solution, dissolve the required amount of HP-β-CD in the buffer first, then add the compound and agitate until it dissolves.[19]
References
- 1. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 2. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. journal.appconnect.in [journal.appconnect.in]
- 10. eijppr.com [eijppr.com]
- 11. mdpi.com [mdpi.com]
- 12. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 13. Page loading... [wap.guidechem.com]
- 14. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 15. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Acetylpyridine CAS#: 1122-62-9 [m.chemicalbook.com]
- 17. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gpsrjournal.com [gpsrjournal.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Derivatizing 2-Acetyl-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-acetyl-3-methylpyridine. The guidance provided is designed to help overcome common challenges and optimize reaction conditions for various synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The acetyl group of this compound is the primary site for derivatization. Common strategies include:
-
Schiff Base and Hydrazone Formation: Condensation of the ketone with primary amines or hydrazines, respectively. These reactions are often used to introduce new functional groups or to create ligands for metal complexes.
-
Chalcone Synthesis (Claisen-Schmidt Condensation): Base-catalyzed condensation with aromatic aldehydes to form α,β-unsaturated ketones (chalcones), which are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds.[1][2]
-
Mannich Reaction: A three-component reaction involving the ketone, an aldehyde (commonly formaldehyde), and a primary or secondary amine to form β-amino-carbonyl compounds known as Mannich bases.[3][4][5]
-
Willgerodt-Kindler Reaction: The conversion of the aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide. This reaction effectively moves the carbonyl group to the terminal position of the alkyl chain.[6][7][8]
Q2: How does the 3-methyl group on the pyridine ring affect derivatization reactions compared to 2-acetylpyridine?
A2: The 3-methyl group can influence the reactivity of this compound in several ways:
-
Steric Hindrance: The methyl group can sterically hinder the approach of bulky reagents to the acetyl group, potentially slowing down reaction rates and requiring more forcing conditions (higher temperatures, longer reaction times) compared to unsubstituted 2-acetylpyridine.
-
Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the electron density on the pyridine ring. This may have a minor influence on the reactivity of the acetyl group and the overall reaction mechanism.
Q3: I am having trouble with a low yield in my derivatization reaction. What are the first things I should check?
A3: Low yields can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure that your this compound, reagents, and solvents are pure and dry. Impurities can act as catalyst poisons or participate in side reactions.
-
Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical. Consider if the conditions are optimal for the specific transformation and substrate. For sterically hindered substrates like this compound, you may need to increase the temperature or prolong the reaction time.
-
Catalyst Activity: If you are using a catalyst, ensure it is fresh and active. Some catalysts are sensitive to air and moisture.
-
Stoichiometry: Double-check the molar ratios of your reactants and catalyst.
Troubleshooting Guides
Low or No Product Formation in Chalcone Synthesis
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Insufficiently basic catalyst to deprotonate the methyl group of the acetyl moiety. | Switch to a stronger base such as sodium hydroxide or potassium hydroxide. Consider using a phase-transfer catalyst if dealing with a biphasic system. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. Some Claisen-Schmidt condensations benefit from gentle heating.[9] | |
| Steric hindrance from the 3-methyl group and/or a bulky aldehyde. | Increase the reaction time significantly. Consider using a less sterically hindered aldehyde if possible. | |
| Reaction starts but does not go to completion | Reversible nature of the aldol condensation. | Remove water as it forms, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product. |
| Deactivation of the catalyst. | Add fresh catalyst portion-wise during the reaction. |
Side Product Formation in Schiff Base/Hydrazone Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple products | Self-condensation of this compound under harsh basic conditions. | Use a milder catalyst or buffer the reaction mixture to a suitable pH. |
| Reaction with impurities in the starting materials or solvent. | Purify all starting materials and use anhydrous solvents. | |
| Product decomposes upon workup | Hydrolysis of the imine or hydrazone bond. | Perform the workup under anhydrous conditions and avoid strongly acidic or basic aqueous solutions. |
Challenges in the Mannich Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the Mannich base | Instability of the intermediate iminium ion. | Ensure the reaction is run under appropriate pH control. The formation of the iminium ion is often acid-catalyzed. |
| Difficulty in the enolization of the ketone. | The reaction may require a suitable protic solvent like ethanol, methanol, or water to facilitate enolization.[10] | |
| Formation of polymeric byproducts | Polymerization of formaldehyde. | Use paraformaldehyde and heat to generate formaldehyde in situ. Ensure the stoichiometry of formaldehyde is carefully controlled. |
Experimental Protocols
General Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol or methanol.
-
Catalyst Addition: While stirring at room temperature, add an aqueous solution of a base, such as sodium hydroxide (2-3 equivalents), dropwise.
-
Reaction: Continue stirring at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1][11]
General Protocol for Hydrazone Synthesis
-
Reaction Setup: Dissolve this compound (1 equivalent) and the desired hydrazine or hydrazide (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction: Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates out of the solution.
-
Purification: Collect the solid by filtration, wash with a small amount of cold solvent, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.[12][13]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the derivatization of the closely related 2-acetylpyridine. These should serve as a starting point for the optimization of reactions with this compound, keeping in mind that the 3-methyl group may necessitate more forcing conditions.
| Reaction Type | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Chalcone Synthesis | 2-acetylpyridine, various aromatic aldehydes | aq. NaOH / stirring | Room Temp | 2-5 | 60-85 | [1] |
| Chalcone Synthesis | 2-acetylpyridine, various aromatic aldehydes | ethanolic KOH | Room Temp | 24 | 70-85 | [2] |
| Hydrazone Synthesis | 2-acetylpyridine, methionine amino acid | Ethanol | Reflux | 1-3 | - | [14] |
| Schiff Base Synthesis | 2-acetylpyridine, various amines | Ethanol | Reflux | 3 | - | [15] |
| Methyl Group Substitution | 2-acetylpyridine, iodomethane | NaH, 18-crown-6-ether / Toluene | 23±1 | 3 | 70 | [16] |
Visualizations
Experimental Workflow for Derivatization of this compound
Caption: A general workflow for the derivatization of this compound.
Troubleshooting Logic for Low Yield in Derivatization Reactionsdot
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Mannich Reaction [organic-chemistry.org]
- 5. oarjbp.com [oarjbp.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Mannich Reaction | NROChemistry [nrochemistry.com]
- 11. media.neliti.com [media.neliti.com]
- 12. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scielo.br [scielo.br]
Troubleshooting peak broadening in the chromatography of pyridine compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatography of pyridine compounds, with a specific focus on peak broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening for pyridine compounds in HPLC?
Peak broadening for pyridine and related basic compounds in High-Performance Liquid Chromatography (HPLC) can stem from several factors. The most common cause is secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[1][2] Other significant causes include column overload, issues with the mobile phase, and problems within the HPLC system itself.[3][4]
Q2: How does the pH of the mobile phase affect the peak shape of pyridine compounds?
The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like pyridine.[5][6] Pyridine has a pKa of approximately 5.2-6.[7][8] When the mobile phase pH is close to the pKa of pyridine, both its ionized and unionized forms exist, which can lead to peak splitting or broadening.[5][9] To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 2 units above or below the pKa of the compound. For basic compounds like pyridine, operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of silanol groups on the stationary phase, minimizing unwanted secondary interactions that cause peak tailing.[1][10]
Q3: What is peak tailing and how is it different from peak fronting?
Peak tailing and peak fronting are two types of peak asymmetry.
-
Peak Tailing: This is observed as an asymmetry where the latter half of the peak is wider than the front half, creating a "tail."[11] For basic compounds like pyridine, this is often due to strong interactions with active sites on the stationary phase, such as residual silanols.[12]
-
Peak Fronting: This is the inverse of tailing, where the front half of the peak is broader than the back half, resembling a "shark fin."[13] This is commonly caused by sample overload, where either the concentration or the injection volume is too high.[11][13]
Q4: Can the choice of HPLC column affect peak shape for pyridine analysis?
Absolutely. The choice of column is crucial for obtaining good peak shapes for basic compounds. Modern "Type B" silica columns, which have a lower content of acidic silanol groups and trace metals, are preferred over older "Type A" silica columns to reduce peak tailing.[10] Furthermore, using end-capped or base-deactivated silica (BDS) columns can significantly improve peak symmetry.[14] End-capping involves chemically bonding the free silanol groups to make them less active.[1][14]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like pyridine. This guide provides a step-by-step approach to troubleshoot and resolve this problem.
Step 1: Identify the Cause
First, determine if the tailing affects all peaks or only specific peaks (e.g., pyridine).
-
All peaks tailing: This often points to a physical problem in the system.
-
Only basic compound peaks tailing: This suggests a chemical interaction issue.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols:
-
Mobile Phase pH Adjustment: To lower the mobile phase pH, add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[14][15] Ensure the column used is stable at low pH.[14] For example, to prepare a mobile phase with 0.1% formic acid, add 1 mL of formic acid to 999 mL of the aqueous portion of the mobile phase before mixing with the organic solvent.
-
Column Flushing: If a blocked frit is suspected, you can try to reverse-flush the column (if the manufacturer allows it). Disconnect the column from the detector, reverse its direction, and flush with a strong solvent at a low flow rate.
Guide 2: Addressing Peak Fronting
Peak fronting is typically less common than tailing but can significantly impact quantification.
Step 1: Confirm Column Overload
The primary cause of peak fronting is injecting too much sample.[13] To confirm this, dilute the sample (e.g., by a factor of 10) or reduce the injection volume.[12][13] If the peak shape improves and becomes more symmetrical, column overload was the issue.
Troubleshooting Logic for Peak Fronting
Caption: Troubleshooting logic for peak fronting.
Step 2: Check Sample Solvent
If reducing the sample amount does not resolve fronting, the sample solvent may be stronger than the mobile phase, causing the analyte to move too quickly at the column inlet. Whenever possible, dissolve the sample in the initial mobile phase.
Data Summary Tables
Table 1: Mobile Phase Adjustments for Pyridine Compounds
| Parameter | Recommendation | Rationale |
| pH | Operate at pH ≤ 3.[1][10] | Suppresses ionization of residual silanols, minimizing secondary interactions.[1][10] |
| Buffers | Use a buffer (e.g., phosphate, formate, acetate) at 10-25 mM.[14] | Maintains a stable pH to ensure reproducible retention times and peak shapes.[5] |
| Additives | Consider 0.05-0.1% triethylamine (TEA) or diethylamine for older columns.[15] | These competing bases interact with active silanol sites, masking them from the analyte.[14] |
Table 2: Column Selection Guide for Basic Compounds
| Column Type | Key Feature | Advantage for Pyridine Analysis |
| High Purity "Type B" Silica | Reduced metal content and fewer acidic silanols.[10] | Minimizes peak tailing caused by strong secondary interactions.[10] |
| End-capped / Base-Deactivated | Residual silanols are chemically bonded (e.g., with trimethylsilyl groups).[14] | Significantly reduces the activity of silanol groups, leading to improved peak symmetry.[3][14] |
| Hybrid Silica/Polymer | Combination of silica and organosiloxane materials.[10] | Offers improved pH stability and reduced silanol activity.[10] |
| Non-Silica Supports | E.g., organic polymers, zirconia.[10] | Eliminates the issue of silanol interactions altogether.[10] |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chemtech-us.com [chemtech-us.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. labcompare.com [labcompare.com]
- 15. researchgate.net [researchgate.net]
Minimizing impurities in the Grignard synthesis of acetylpyridines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities and overcome common challenges in the Grignard synthesis of acetylpyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction won't start. What's wrong?
A1: Failure to initiate is one of the most common issues. The primary cause is the presence of moisture or an oxidized magnesium surface. Grignard reagents are extremely reactive with water and even trace amounts can quench the reaction.[1][2] The surface of magnesium turnings can also develop a passivating layer of magnesium oxide (MgO) that prevents the reaction.[3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying (~120-150°C overnight) or flame-drying under a vacuum and cooling under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Use Anhydrous Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous grade.[4][5][6] Using freshly distilled solvent from a suitable drying agent is best practice.[3]
-
Activate the Magnesium: If the magnesium turnings appear dull, they require activation. Common methods include:
Q2: What are the most common impurities in the Grignard synthesis of acetylpyridines from cyanopyridine precursors?
A2: Several side reactions can lead to the formation of impurities that complicate purification and reduce yields. Key impurities include:
-
Unreacted Starting Material: Due to incomplete reaction or premature quenching.
-
Alkane Formation: The Grignard reagent (e.g., CH₃MgBr) can be protonated by trace water to form an alkane (e.g., methane), destroying the reagent.[1][2]
-
Homocoupling Product: A Wurtz-type coupling reaction can occur between the Grignard reagent and any unreacted alkyl halide, leading to products like ethane (from CH₃Br and CH₃MgBr). This is often minimized by the slow addition of the alkyl halide during reagent formation.[7]
-
Ring Addition Products: The Grignard reagent can act as a nucleophile and add directly to the electrophilic carbon atoms of the pyridine ring, leading to dihydropyridine derivatives.[8][9]
-
Tertiary Alcohols (from ester precursors): If using an ester (e.g., ethyl nicotinate) instead of a nitrile, the Grignard reagent can add twice. The initial addition forms the desired ketone, but this ketone is often more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol.[10][11]
Q3: How does reaction temperature affect impurity formation, and what is the optimal range?
A3: Temperature plays a critical role in controlling the regioselectivity of the reaction and minimizing side products.[8][12] Running the reaction at very low temperatures can slow the desired reaction, while higher temperatures can promote the formation of unwanted regioisomers and other byproducts.[8][12] For some Grignard reactions involving heterocyclic rings, an optimal temperature window exists to maximize the yield of the desired product.[12]
Data Presentation: Effect of Temperature on Impurity Formation
The following table, based on data from a study on a related Grignard reaction, illustrates how temperature can influence the formation of regioisomeric impurities.
| Reaction Temperature | Impurity 1 (%) | Impurity 2 (%) | Notes |
| < 20°C | Trace (0.2%) | High (5.8%) | Lower temperatures favored the formation of Impurity 2. |
| 20 - 40°C | Low | Low | Optimal temperature range for minimizing both impurities. |
| > 40°C | High (up to 7.5%) | Trace (0.6%) | Higher temperatures promoted the formation of Impurity 1. |
| (Data adapted from a representative Grignard reaction study to illustrate the principle).[12] |
Q4: The reaction is highly exothermic and difficult to control after it starts. How can I manage this?
A4: The formation of the Grignard reagent and its subsequent reaction with the electrophile are typically exothermic.[3] Uncontrolled exotherms can lead to excessive solvent boiling and an increase in side reactions.
Control Measures:
-
Slow Addition: The alkyl halide (for reagent formation) or the cyanopyridine solution (for the main reaction) should be added slowly and dropwise using an addition funnel. This allows the reaction heat to dissipate.[7]
-
External Cooling: Use an ice-water bath to maintain a steady internal reaction temperature.[3]
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously to promote even heat distribution and prevent localized "hot spots."
Q5: What is the best method for quenching the reaction and subsequent workup?
A5: Proper quenching is crucial for safety and for hydrolyzing the intermediate to the final product. The process is highly exothermic and must be done with care.[13]
Recommended Quenching Protocol:
-
Cooling: At the end of the reaction, cool the reaction flask thoroughly in an ice-water bath.[13][14]
-
Slow Addition: Quench the reaction by the very slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic proton source that hydrolyzes the magnesium alkoxide and destroys any excess Grignard reagent.[15]
-
Acidification for Hydrolysis: The initial addition of the Grignard reagent to the nitrile group forms a magnesium imine salt. This intermediate must be hydrolyzed to the final ketone product. After the initial quench, add a dilute acid (e.g., 1M HCl or H₂SO₄) until the aqueous layer is acidic. This step also helps to dissolve the magnesium salts (Mg(OH)₂) that precipitate during the quench.[15][16]
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to recover all the product.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Experimental Protocols
Protocol 1: Preparation of Methylmagnesium Bromide (CH₃MgBr) in THF
-
Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube or nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware and allow it to cool under an inert atmosphere.[17]
-
Reagents: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to help initiate the reaction.[18]
-
Initiation: Add a small portion (~10%) of a solution of bromomethane (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction may need gentle warming to start, which is often indicated by the disappearance of the iodine color and gentle bubbling on the magnesium surface.
-
Addition: Once the reaction has initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the grey, cloudy mixture for an additional 1-2 hours at room temperature to ensure all the magnesium has reacted. The prepared reagent should be used immediately.[15]
Protocol 2: Synthesis of 2-Acetylpyridine
-
Apparatus: Use the flask containing the freshly prepared Grignard reagent.
-
Reaction: Cool the Grignard reagent solution to 0°C using an ice bath. Slowly add a solution of 2-cyanopyridine (1.0 equivalent) in anhydrous THF dropwise via an addition funnel. Maintain the internal temperature below 10°C throughout the addition.
-
Stirring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[15]
-
Workup: Proceed to the quenching and workup protocol as described in Q5.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Workflow and Pathway Diagrams
Caption: General experimental workflow for the Grignard synthesis of acetylpyridine.
Caption: Main reaction pathway and common impurity formation routes.
Caption: A logical troubleshooting workflow for common Grignard reaction problems.
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. byjus.com [byjus.com]
- 6. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]
- 7. reddit.com [reddit.com]
- 8. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. rroij.com [rroij.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
Best practices for the long-term storage of 2-Acetyl-3-methylpyridine.
This guide provides best practices for the long-term storage of 2-Acetyl-3-methylpyridine, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal conditions for the long-term storage of this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2][3][4] The container should be tightly sealed to prevent exposure to air and moisture.[2][5][6][7] It is also recommended to store the compound under an inert gas atmosphere.[2][3][5] Always keep the container away from heat, sparks, open flames, and other sources of ignition.[2][3][5][6]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound is sensitive to both air and moisture.[2][5] Exposure to air can lead to oxidation and degradation of the compound, while moisture can also affect its stability. To mitigate these effects, it is crucial to handle and store the compound under an inert gas like nitrogen or argon and to ensure the storage container is tightly sealed.[2][3][5]
Q3: What type of container is best for storing this compound?
A3: You should store this compound in its original container if possible.[6] Suitable materials for storage containers include amber glass bottles and poly drums, which protect the compound from light.[5] Containers should be carefully resealed after use and kept upright to prevent leakage.[2]
Q4: Is refrigeration required for the long-term storage of this compound?
A4: While some sources recommend refrigeration[8], others state that storing in a cool place is sufficient.[2] The product is chemically stable under standard ambient conditions (room temperature).[5] For long-term storage, refrigeration can help to minimize degradation and maintain the purity of the compound. Always refer to the product-specific storage temperature recommendations on the label.[5]
Q5: What are the signs of degradation or contamination of this compound?
A5: Signs of degradation or contamination may include a change in color, the appearance of precipitates, or a noticeable change in odor. If you suspect degradation, it is advisable to re-analyze the purity of the compound before use.
Troubleshooting Guide
Issue: I've noticed a color change in my stored this compound.
-
Possible Cause: This could be a sign of degradation due to exposure to air, light, or impurities.
-
Solution:
-
Do not use the compound in critical experiments without first verifying its purity.
-
Perform an analytical test, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to assess the purity.
-
If the purity is compromised, consider purifying the compound by distillation or obtaining a fresh batch.
-
Ensure future storage is in a tightly sealed, light-resistant container, preferably under an inert atmosphere.[2][3][5]
-
Issue: There are crystals or solid precipitates in my liquid this compound.
-
Possible Cause: The compound may have been stored at a temperature below its melting point, or this could indicate the presence of impurities.
-
Solution:
-
Gently warm the sample to room temperature to see if the solid redissolves.
-
If the solid does not redissolve, it is likely an impurity. The purity of the sample should be checked using appropriate analytical methods.
-
If the compound is pure and has solidified due to cold temperatures, it can be carefully melted for use. Ensure the container is properly sealed to prevent moisture ingress during temperature changes.
-
Issue: My experimental results are inconsistent when using an older batch of this compound.
-
Possible Cause: The compound may have degraded over time, affecting its reactivity and the outcome of your experiments.
-
Solution:
-
It is highly recommended to re-qualify the purity of any older stock of this compound before use.
-
Use an analytical technique like GC-FID to determine the percentage purity.
-
Compare the results with the certificate of analysis of a new, unopened batch if available.
-
If significant degradation is observed, the old batch should be disposed of according to local regulations.[1][5][6][8]
-
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place; refrigeration is recommended for long-term storage.[2][5][8] | To minimize degradation and maintain stability. |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon).[2][3][5] | To prevent oxidation from exposure to air.[5] |
| Container | Tightly sealed, light-resistant container (e.g., amber glass bottle).[2][5][6] | To protect from air, moisture, and light. |
| Location | A dry, well-ventilated area away from heat and ignition sources.[1][2][3][4] | To ensure safety and stability. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][3] | To prevent hazardous reactions. |
Experimental Protocols
Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
-
Instrument Preparation:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280-300 °C
-
Carrier Gas: Helium or Nitrogen with a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 80-100 °C, hold for 2 minutes.
-
Ramp: 10-15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane, methanol) at a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: Factors affecting the stability of this compound.
References
Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of 2-Acetyl-3-methylpyridine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-Acetyl-3-methylpyridine in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components present in the sample matrix (e.g., plasma, urine, food extracts).[1][2][3][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[4][5]
Q2: What are the common causes of matrix effects for a compound like this compound?
A2: For a basic compound like this compound, common causes of matrix effects, particularly in biological samples, include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[6]
-
Salts and Endogenous Metabolites: High concentrations of salts or other small molecule metabolites can compete with this compound for ionization.[2][7]
-
Proteins and Peptides: Although largely removed during sample preparation, residual proteins and peptides can still interfere with the ionization process.[7]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: The most common method is the post-extraction spike experiment .[8] This involves comparing the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is post-column infusion , where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[9][10] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where interfering components elute, indicating regions of ion suppression or enhancement.[9]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A4: While not strictly mandatory for all applications, using a SIL-IS, such as this compound-d3, is highly recommended and considered the "gold standard" for compensating for matrix effects.[5][11] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction and improving data quality.[11][12]
Troubleshooting Guide
Issue 1: I am observing significant ion suppression for this compound.
-
Question: Have you evaluated your sample preparation method?
-
Question: Is your chromatography optimized?
-
Answer: Adjusting the chromatographic conditions to separate this compound from the regions of ion suppression can be very effective.[9] Try modifying the gradient profile, changing the mobile phase composition, or using a different stationary phase to improve separation. Post-column infusion experiments can help identify the retention times of interfering components.[9]
-
-
Question: Are you using an appropriate internal standard?
-
Answer: If you are not using a stable isotope-labeled internal standard, consider incorporating one. If you are already using a SIL-IS and still see issues, ensure it is co-eluting with the analyte.
-
Issue 2: My results for this compound are not reproducible between different sample lots.
-
Question: Have you assessed the relative matrix effect?
-
Answer: The composition of biological matrices can vary between different sources or lots.[1] It is crucial to evaluate the matrix effect in at least six different lots of blank matrix to ensure the method is rugged.[1] If significant variability is observed, your sample cleanup method may need further optimization to remove the variable interfering components.
-
-
Question: Is your internal standard performing as expected across all lots?
-
Answer: A suitable internal standard should effectively compensate for variability between different matrix lots. If the analyte/IS area ratio is inconsistent across lots, it may indicate that the internal standard is not behaving identically to the analyte in all matrices.
-
Issue 3: I am observing ion enhancement for this compound.
-
Question: Have you checked for co-eluting compounds that could be enhancing the signal?
-
Answer: While less common than suppression, ion enhancement can occur when co-eluting compounds improve the ionization efficiency of the analyte.[2] Chromatographic optimization to separate these components is the most effective solution.
-
Data Presentation: Impact of Sample Preparation on Matrix Effects
The following table summarizes hypothetical data on the matrix effect and recovery for this compound in human plasma using different sample preparation techniques.
| Sample Preparation Method | Matrix Effect (%)* | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | 65 (Suppression) | 95 | 62 |
| Liquid-Liquid Extraction (LLE) | 88 (Suppression) | 85 | 75 |
| Solid-Phase Extraction (SPE) | 105 (Slight Enhancement) | 92 | 97 |
*Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value < 100% indicates suppression, while > 100% indicates enhancement.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS into the reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through your entire sample preparation procedure. Spike this compound and its SIL-IS into the final, evaporated, and reconstituted extracts at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound and its SIL-IS into the blank matrix before the sample preparation procedure. Process these samples as you would an unknown sample.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF = Peak Area of Analyte in Set B / Peak Area of Analyte in Set A
-
IS-normalized MF = MF of Analyte / MF of IS
-
RE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100
-
PE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set A) * 100
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
Objective: To extract this compound from plasma while minimizing interferences from phospholipids and salts.
Methodology:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard (e.g., this compound-d3) working solution and vortex briefly.
-
Add 50 µL of 1M sodium hydroxide to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Simplified mechanism of ion suppression in electrospray ionization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. gmi-inc.com [gmi-inc.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2-Acetyl-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-Acetyl-3-methylpyridine, a key chemical intermediate in various synthetic processes. The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and purity of pharmaceutical ingredients and other chemical products. This document outlines and contrasts three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, providing detailed experimental protocols and expected performance data to aid in method selection and validation.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[3][4][5]
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of organic molecules, including pyridine derivatives.[6][7][8][9] Its specificity and ability to separate the analyte from potential impurities make it a preferred method for quality control.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution using a mixture of acetonitrile and water (e.g., 55:45 v/v).[10] The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set at a wavelength where this compound exhibits significant absorbance, determined by UV spectral analysis.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] It is highly sensitive and specific, making it suitable for the identification and quantification of volatile and semi-volatile compounds like this compound, especially at trace levels.[12]
Experimental Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.[12]
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Standard and Sample Preparation: Prepare standard and sample solutions in a volatile organic solvent such as methanol or dichloromethane.
-
Quantification: The quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, using a characteristic ion of this compound. A calibration curve is constructed by plotting the peak area of the selected ion against the concentration of the standards.
UV-Visible Spectrophotometry
UV-Vis Spectrophotometry is a simpler and more accessible technique for the quantification of compounds that absorb ultraviolet or visible light. While less specific than chromatographic methods, it can be a rapid and cost-effective tool for routine analysis where the sample matrix is well-defined and free from interfering substances.
Experimental Protocol
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.
-
Standard Preparation: Prepare a series of standard solutions of known concentrations in the chosen solvent.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration that falls within the linear range of the assay.
-
Quantification: Measure the absorbance of the standard and sample solutions at the λmax. Construct a calibration curve by plotting absorbance versus concentration for the standards. The concentration of the sample is then determined from its absorbance using the calibration curve.
Performance Comparison
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound, based on typical validation data for similar pyridine derivatives.[6][13]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separation from impurities) | Very High (Chromatographic separation and mass fragmentation) | Low (Prone to interference from other absorbing compounds) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~3 µg/mL |
| Analysis Time per Sample | 10 - 20 minutes | 20 - 30 minutes | < 5 minutes |
| Cost per Sample | Moderate | High | Low |
| Instrumentation Cost | Moderate | High | Low |
| Technical Expertise Required | Moderate | High | Low |
Diagrams
Caption: Workflow for the validation of an analytical method.
Caption: Key performance characteristics of analytical methods.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Separation of 2-Amino-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 2-Acetylpyridine | SIELC Technologies [sielc.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Acetyl-3-methylpyridine and Other Pyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-Acetyl-3-methylpyridine and other selected pyridine derivatives. Due to a lack of publicly available experimental data for this compound, this guide focuses on presenting available data for structurally related pyridine derivatives to provide a baseline for potential future comparative studies.
Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] These compounds exhibit a wide array of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.[1][2] This guide aims to provide a comparative framework for this compound against other key pyridine derivatives. However, a comprehensive literature search did not yield specific experimental data on the physicochemical properties and biological activities of this compound. Therefore, we present the available data for several comparator compounds: 3-Acetylpyridine, 4-Acetylpyridine, 2-Acetyl-6-methylpyridine, and 2,6-Diacetylpyridine.
Physicochemical Properties: A Comparative Overview
Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. The following table summarizes the available data for the selected comparator pyridine derivatives.
| Property | 3-Acetylpyridine | 4-Acetylpyridine | 2-Acetyl-6-methylpyridine | 2,6-Diacetylpyridine |
| Molecular Formula | C₇H₇NO | C₇H₇NO | C₈H₉NO | C₉H₉NO₂ |
| Molecular Weight ( g/mol ) | 121.14 | 121.14 | 135.16 | 163.17 |
| Melting Point (°C) | 11-13 | 13-16 | 31.77 (Predicted) | 79-82 |
| Boiling Point (°C) | 220 | 212 | 209 | 126 (at 6 mmHg) |
| Density (g/mL) | 1.102 (at 25°C) | 1.095 (at 25°C) | 1.04 | ~1.20 |
| Water Solubility | Soluble | Insoluble | - | Soluble in water, chloroform, and DMSO |
| LogP | 0.43 | 0.5 | - | 1.319 (est) |
Biological Activities: A Landscape of Therapeutic Potential
Pyridine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects. The following sections summarize the reported biological activities for the comparator compounds.
Antiproliferative Activity
The pyridine scaffold is a common feature in many anticancer agents.[3][4] Several pyridine derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1] For instance, some pyridine derivatives have been found to upregulate p53 and JNK, leading to G2/M arrest and apoptosis in liver and breast cancer cells.[1]
While specific IC₅₀ values for the comparator compounds in standardized assays are not consistently available across the literature, some studies provide insights. For example, a study on nicotinamide derivatives, which share the pyridine core, reported IC₅₀ values against various cancer cell lines. One such derivative, compound 3b , showed IC₅₀ values of 19.7 µM (HCT-116), 52.9 µM (HepG-2), and 38.7 µM (MCF-7).[5][6] Another study on 2-oxo-pyridine derivatives reported that compound 7 , a spiro-pyridine derivative, exhibited an IC₅₀ of 7.83 µM against the Caco-2 cell line.[7] It is important to note that these are derivatives and not the direct acetylpyridines listed as comparators.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and pyridine derivatives have emerged as potential anti-inflammatory agents.[2][8] Their mechanisms of action can involve the inhibition of key inflammatory mediators and signaling pathways. For example, some 3-hydroxy-pyridine-4-one derivatives have demonstrated significant anti-inflammatory effects, potentially through their iron-chelating properties which may interfere with heme-dependent enzymes like cyclooxygenase and lipoxygenase.[9][10]
Quantitative data for the selected acetylpyridines is limited. However, a study on pyridine-3-carboxylic acid derivatives reported that compound 2e exhibited an IC₅₀ of 14.06 µM in a human RBC hemolysis assay, indicating anti-inflammatory potential.[11]
Antimicrobial Activity
The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents, and pyridine derivatives have shown promise in this area.[12] They can exhibit activity against a range of bacteria and fungi. For example, a series of 3-alkylpyridine analogs were found to have significant activity against S. aureus, including MRSA strains, with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL for one of the analogs.[13] Chalcones derived from 3-acetylpyridine have also been synthesized and evaluated for their antimicrobial activities.[14][15]
Synthesis of Pyridine Derivatives
The synthesis of pyridine derivatives can be achieved through various chemical reactions. A common method for the preparation of 2-acetylpyridine involves the acylation of a pyridine derivative. For instance, 2-acetylpyridine can be synthesized from 2-bromopyridine via a Grignard reaction.[16] Another patented method describes the preparation of 2-acetylpyridine from 2-picolinic acid.[17] A general method for the synthesis of 2-methylpyridines involves the α-methylation of pyridine.[18]
Signaling Pathways and Experimental Workflows
To facilitate further research, this section provides visualizations of key concepts and experimental workflows relevant to the study of pyridine derivatives.
Signaling Pathway Visualization
The antiproliferative effects of many pyridine derivatives are attributed to their ability to modulate critical signaling pathways involved in cancer progression. For example, the PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival and is often dysregulated in cancer.
Experimental Workflow Diagrams
Standard assays are employed to evaluate the biological activities of novel compounds. The following diagrams illustrate the workflows for common assays mentioned in this guide.
Antiproliferative Activity (MTT Assay)
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of standard protocols for the key biological assays.
Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Acclimatization: Acclimatize animals (typically rats) to the laboratory conditions.
-
Compound Administration: Administer the test pyridine derivative or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.
-
Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the pyridine derivatives in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
While a direct comparative study of this compound is hampered by the current lack of specific experimental data, this guide provides a foundational understanding of the physicochemical properties and biological activities of structurally similar pyridine derivatives. The presented data on comparator compounds, along with detailed experimental protocols and visualizations of relevant signaling pathways and workflows, offer a valuable resource for researchers initiating studies on this compound or other novel pyridine derivatives. Future research should focus on generating robust experimental data for this compound to enable a direct and comprehensive comparison with other pyridine derivatives, thereby elucidating its therapeutic potential.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsat.org [ijsat.org]
- 4. chemijournal.com [chemijournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives [gkyj-aes-20963246.com]
- 15. researchgate.net [researchgate.net]
- 16. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 17. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
A Tale of Two Flavors: 2-Acetyl-3-methylpyridine vs. 2-Acetylpyrazine in the World of Aroma
In the intricate world of flavor chemistry, the nuances of aroma can make or break a product. Among the vast array of flavor compounds, heterocyclic molecules play a pivotal role in delivering the desirable roasted, nutty, and savory notes that tantalize the palate. This guide provides a detailed comparison of two such compounds: 2-Acetyl-3-methylpyridine and 2-Acetylpyrazine. Geared towards researchers, scientists, and drug development professionals, this document delves into their distinct sensory profiles, formation pathways, and stability, supported by experimental data and methodologies.
Sensory Profile: A Quantitative and Qualitative Comparison
The perceived flavor of a compound is determined by its chemical structure and its interaction with olfactory and gustatory receptors. While both this compound and 2-Acetylpyrazine contribute to the "roasty-toasty" spectrum of flavors, they possess unique sensory characteristics.
2-Acetylpyrazine is a well-characterized flavor compound celebrated for its potent popcorn, nutty, and roasted aroma.[1] Its distinct sensory profile makes it a popular choice for enhancing the flavor of a wide range of products, including baked goods, snacks, and beverages.[1]
This compound , on the other hand, is described as having a nutty, roasted, and cocoa-like aroma. While it shares the nutty and roasted characteristics with 2-Acetylpyrazine, the addition of a cocoa note suggests a different facet to its flavor profile.
To quantify the sensory impact of these compounds, their odor and taste thresholds are determined. The threshold is the minimum concentration at which a substance can be detected by a sensory panel.
| Compound | Odor Threshold (in water) | Taste Threshold (in water) | Predominant Sensory Descriptors |
| 2-Acetylpyrazine | 62 ppb[2] | 10,000 ppb | Popcorn, nutty, bread crust, corn chip, chocolate, hazelnut[3] |
| This compound | Not widely reported | Not widely reported | Nutty, roasted, cocoa-like |
Note: The sensory thresholds for this compound are not as extensively documented in publicly available literature as those for 2-Acetylpyrazine.
Formation Pathways: The Maillard Reaction and Strecker Degradation
Both this compound and 2-Acetylpyrazine are primarily formed during the thermal processing of food through the Maillard reaction and the subsequent Strecker degradation of amino acids.[4] The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated, resulting in the development of color and flavor.[5]
The specific amino acid and sugar precursors, as well as the reaction conditions (e.g., temperature, pH, and water activity), play a crucial role in determining the type and concentration of the resulting flavor compounds.[6]
Formation of 2-Acetylpyrazine: The formation of pyrazines, including 2-Acetylpyrazine, is generally understood to involve the reaction of α-dicarbonyl compounds (formed from sugar degradation) with amino acids.[4] The Strecker degradation of amino acids like glycine, alanine, and lysine in the presence of a reducing sugar such as glucose can lead to the formation of various pyrazine derivatives.[7][8]
Formation of this compound: The formation of pyridines, such as this compound, also stems from the Maillard reaction. The interaction of amino acids with lipid degradation products, such as 2,4-decadienal, has been shown to produce alkylpyridines.[9] The specific amino acid precursors and their interaction with sugar fragmentation products and other reactive intermediates influence the final pyridine structure.
The following diagram illustrates the general workflow for investigating the formation of these flavor compounds in a model system.
Figure 1: Experimental workflow for studying Maillard reaction products.
Stability: The Influence of Environmental Factors
The stability of flavor compounds is a critical factor in food product development, as it dictates the shelf-life and sensory quality of the final product. The stability of this compound and 2-Acetylpyrazine can be influenced by factors such as pH, temperature, and light.
While specific comparative stability data for these two compounds is limited, pyrazines are generally considered to be relatively stable compounds.[2] However, their stability can be affected by the food matrix in which they are present.
To assess and compare the stability of these flavor compounds, an accelerated shelf-life testing protocol can be employed. This involves subjecting the compounds, either in a model system or a food matrix, to elevated temperatures and/or humidity and monitoring their degradation over time.
The following diagram outlines a typical workflow for a comparative stability study.
Figure 2: Workflow for a comparative stability study.
Experimental Protocols
To ensure the generation of reliable and reproducible data, detailed experimental protocols are essential.
Sensory Evaluation Protocol: Triangle Test
The triangle test is a discriminative sensory method used to determine if a sensory difference exists between two samples.
Objective: To determine if a perceptible sensory difference exists between this compound and 2-Acetylpyrazine at a given concentration.
Materials:
-
Solutions of this compound and 2-Acetylpyrazine at desired concentrations in an appropriate solvent (e.g., water, ethanol).
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Glassware for sample presentation, coded with random three-digit numbers.
-
Water for rinsing between samples.
-
Data collection forms or software.
Procedure:
-
Panelist Selection: Recruit a panel of at least 24-30 trained or untrained sensory panelists.
-
Sample Preparation: Prepare two sets of three samples for each panelist. Each set will consist of two identical samples and one different sample (e.g., two samples of 2-Acetylpyrazine and one of this compound, or vice versa). The order of presentation should be randomized for each panelist.
-
Instructions to Panelists: Instruct panelists to sniff (for odor) or taste (for flavor) the samples from left to right. They are to identify the sample that is different from the other two.
-
Data Analysis: The number of correct identifications is counted. Statistical analysis (using a binomial distribution or a chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (one-third).
Stability Testing Protocol: Accelerated Shelf-Life Study
This protocol outlines a method for comparing the stability of this compound and 2-Acetylpyrazine under different temperature and pH conditions.
Objective: To compare the degradation kinetics of this compound and 2-Acetylpyrazine at various temperatures and pH levels.
Materials:
-
Stock solutions of this compound and 2-Acetylpyrazine of known concentration.
-
Buffer solutions of different pH values (e.g., pH 3, 5, 7).
-
Temperature-controlled incubators or water baths.
-
Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with a UV detector or a Gas Chromatograph with a Flame Ionization Detector).
-
Vials for sample storage.
Procedure:
-
Sample Preparation: Prepare solutions of each compound at a known concentration in each of the buffer solutions. Aliquot these solutions into vials.
-
Storage: Place the vials in incubators set at different temperatures (e.g., 40°C, 60°C, 80°C). Include a control set stored at a lower temperature (e.g., 4°C).
-
Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove a vial from each condition.
-
Analysis: Immediately analyze the concentration of the flavor compound in each sample using a validated analytical method.
-
Data Analysis: Plot the concentration of the flavor compound as a function of time for each condition. Determine the degradation rate constant (k) for each compound under each condition by fitting the data to an appropriate kinetic model (e.g., zero-order, first-order). The Arrhenius equation can then be used to model the effect of temperature on the degradation rate and to predict the shelf-life at normal storage temperatures.
Conclusion
Both this compound and 2-Acetylpyrazine are valuable flavor compounds that contribute desirable roasted and nutty notes to a variety of food products. While they share some sensory characteristics, their distinct flavor profiles, highlighted by the popcorn notes of 2-Acetylpyrazine and the cocoa nuances of this compound, offer different opportunities for flavor creation. Understanding their formation pathways through the Maillard reaction allows for targeted process optimization to enhance their presence in food. Furthermore, knowledge of their relative stability is crucial for ensuring product quality and shelf-life. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the unique properties of these important flavor molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]
- 3. perfumersworld.com [perfumersworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Maillard reaction - Wikipedia [en.wikipedia.org]
- 6. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. researchwithnj.com [researchwithnj.com]
A Comparative Analysis of the Biological Efficacy of Pyridine and Pyrimidine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridine and pyrimidine scaffolds are fundamental heterocyclic structures in medicinal chemistry, forming the core of a multitude of clinically approved drugs and investigational agents. Their ability to engage in various biological interactions, coupled with their synthetic tractability, has made them privileged structures in the quest for novel therapeutics. This guide provides an objective comparison of the biological efficacy of pyridine and pyrimidine analogs across key therapeutic areas, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways and workflows.
Anticancer Activity: A Tale of Two Scaffolds in Kinase Inhibition
Both pyridine and pyrimidine analogs have demonstrated significant potential as anticancer agents, frequently by targeting protein kinases that are critical for tumor growth and survival. A direct comparison of their efficacy often depends on the specific kinase target and the nature of the substituents on the heterocyclic core.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro potency of representative pyridine and pyrimidine-based kinase inhibitors against key oncogenic kinases.
Table 1: Comparison of Pyridine and Pyrimidine Analogs as PIM-1 Kinase Inhibitors
| Compound Class | Representative Compound | PIM-1 IC₅₀ (µM) | Cellular IC₅₀ (MCF-7, µM) | Reference |
| Pyridine | 3-cyano-2-methoxypyridine derivative (8f) | 0.58 | 1.69 | [1] |
| Pyridine | 3-cyanopyrid-2-one derivative (7h) | 0.281 | 1.89 | [1] |
| Pyrido[2,3-d]pyrimidine | PD180970 | Not specified for PIM-1 | Reduces p210Bcr-Abl phosphorylation with IC₅₀ = 0.170 µM | [2] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine derivative (7) | Not specified for PIM-1 | 17.50 (A549) | [3] |
Table 2: Comparison of Pyridine and Pyrimidine Analogs as EGFR and VEGFR-2 Inhibitors
| Compound Class | Representative Compound | Target Kinase | Biochemical IC₅₀ (µM) | Cellular IC₅₀ (µM) | Reference(s) |
| Pyridine | Pyridine-urea derivative (8e) | VEGFR-2 | 3.93 | 0.22 (MCF-7) | [4] |
| Pyridine | Pyridine-urea derivative (8b) | VEGFR-2 | 5.0 | Not specified | [4] |
| Pyrido[2,3-d]pyrimidine | Compound 65 | PDGFr, FGFr, EGFr, c-src | 1.11, 0.13, 0.45, 0.22 | Not specified | [2] |
| Pyrimidine | Osimertinib | EGFR (T790M) | ~0.001 | ~0.015 (H1975) | [5] |
| Quinazoline (for comparison) | Erlotinib | EGFR (T790M) | ~0.2 | >5.0 (H1975) | [5] |
Experimental Protocols
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the PIM-1 kinase.
-
Reagent Preparation :
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES, pH 7.5, 20 mM MgCl₂, 2 mM EGTA, 0.02% Brij-35, 2 mM DTT).
-
Prepare a 4X solution of PIM-1 kinase in 1X kinase buffer.
-
Prepare a 4X solution of a suitable PIM-1 peptide substrate (e.g., a derivative of the BAD protein) in 1X kinase buffer.
-
Prepare a 4X solution of ATP at a concentration close to the Km for PIM-1 in 1X kinase buffer.
-
Prepare a serial dilution of the test compound in 100% DMSO, and then dilute into 1X kinase buffer to create 4X final concentrations.
-
-
Assay Procedure :
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of a mixture of PIM-1 kinase and a Europium-labeled anti-tag antibody to the wells.
-
Add 5 µL of an Alexa Fluor® 647-labeled kinase tracer.
-
Incubate the plate at room temperature for 1 hour.
-
-
Data Acquisition and Analysis :
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
The FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
-
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding :
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the pyridine or pyrimidine analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation :
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization :
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Differentiating 2-, 3-, and 4-Acetylpyridine Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the accurate identification of structural isomers is a critical step in chemical synthesis and characterization. The acetylpyridine isomers—2-acetylpyridine, 3-acetylpyridine, and 4-acetylpyridine—present a classic analytical challenge. Despite sharing the same molecular formula (C₇H₇NO) and molecular weight (121.14 g/mol ), their distinct substitution patterns on the pyridine ring give rise to unique spectroscopic signatures. This guide provides a detailed comparison of these isomers using ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry, supported by experimental data and standardized protocols, to facilitate their unambiguous differentiation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques, offering a clear comparison of the three acetylpyridine isomers.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton Assignment | 2-Acetylpyridine (δ, ppm) | 3-Acetylpyridine (δ, ppm) | 4-Acetylpyridine (δ, ppm) |
| -CH₃ (s) | ~2.70 | ~2.64 | ~2.65 |
| Pyridine H-3 | ~8.05 (d) | ~8.25 (dt) | ~7.70 (d) |
| Pyridine H-4 | ~7.85 (t) | ~7.40 (ddd) | ~8.80 (d) |
| Pyridine H-5 | ~7.45 (d) | ~8.80 (dd) | ~7.70 (d) |
| Pyridine H-6 | ~8.70 (d) | ~9.15 (d) | ~8.80 (d) |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), dt (doublet of triplets), dd (doublet of doublets), ddd (doublet of doublet of doublets).
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
| Carbon Assignment | 2-Acetylpyridine (δ, ppm) | 3-Acetylpyridine (δ, ppm) | 4-Acetylpyridine (δ, ppm) |
| C=O | ~200.5 | ~196.5 | ~197.5 |
| -CH₃ | ~25.5 | ~26.7 | ~26.6 |
| Pyridine C-2 | ~153.5 | ~149.5 | ~121.5 |
| Pyridine C-3 | ~121.5 | ~132.0 | ~150.0 |
| Pyridine C-4 | ~136.8 | ~123.6 | ~143.5 |
| Pyridine C-5 | ~127.0 | ~153.5 | ~121.5 |
| Pyridine C-6 | ~149.0 | ~135.5 | ~150.0 |
Note: Chemical shift values are approximate.[1][2][3][4][5]
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Spectroscopic Technique | 2-Acetylpyridine | 3-Acetylpyridine | 4-Acetylpyridine |
| IR C=O Stretch (cm⁻¹) | ~1700 | ~1690 | ~1695 |
| UV-Vis λmax (nm) | ~235, 275 | ~238, 278 | ~275 |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 2-Acetylpyridine | 121 | 106 | 78, 51 |
| 3-Acetylpyridine | 121 | 106 | 78, 51 |
| 4-Acetylpyridine | 121 | 106 | 78, 51 |
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectra provide the most definitive and immediate differentiation of the three isomers.[6][7][8]
-
2-Acetylpyridine : Exhibits four distinct signals in the aromatic region. The H-6 proton, being ortho to the electronegative nitrogen, is the most downfield. The acetyl group's proximity to the nitrogen atom results in a characteristic chemical shift for the methyl protons.
-
3-Acetylpyridine : Also shows four unique aromatic signals. The H-2 and H-6 protons, adjacent to the nitrogen, appear significantly downfield, with the H-2 proton often being the most deshielded.
-
4-Acetylpyridine : Due to its C₂ symmetry, the spectrum is considerably simpler. It displays only two signals in the aromatic region, each integrating to two protons. The protons at positions 2 and 6 are chemically equivalent, as are the protons at 3 and 5. This symmetrical pattern is a key identifier for the 4-isomer.
¹³C NMR Spectroscopy
The ¹³C NMR spectra offer complementary information for structural confirmation.[1][2][3]
-
The carbonyl carbon (C=O) signal in 2-acetylpyridine is the most deshielded (~200.5 ppm) due to the direct proximity and inductive effect of the nitrogen atom. In the 3- and 4-isomers, this effect is less pronounced, resulting in more shielded carbonyl signals.
-
The chemical shifts of the pyridine ring carbons are highly dependent on the position of the acetyl group and the nitrogen atom. In 4-acetylpyridine, the symmetry results in fewer signals (four unique carbons) compared to the other two isomers (six unique carbons each).
Infrared (IR) Spectroscopy
While all three isomers show a strong absorption band for the carbonyl (C=O) stretch, its precise frequency can offer clues.
-
The C=O stretching frequency is influenced by the electronic effects of the substituent's position on the pyridine ring. For 2-acetylpyridine, the carbonyl stretch appears at a slightly higher wavenumber (~1700 cm⁻¹) compared to the 3- and 4-isomers (~1690-1695 cm⁻¹). This is attributed to the inductive electron-withdrawing effect of the adjacent nitrogen atom. The fingerprint region (below 1500 cm⁻¹) will also show unique patterns for each isomer, although these can be complex to interpret without reference spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions within the conjugated systems.
-
All isomers exhibit absorptions corresponding to π → π* and n → π* transitions. The position of the acetyl group alters the extent of conjugation and the energy of these transitions, leading to different absorption maxima (λmax). These differences, while present, are often subtle and may be less definitive for differentiation than NMR.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and can aid in differentiation through fragmentation patterns.[9]
-
All three isomers will exhibit an identical molecular ion peak (M⁺) at m/z = 121, confirming their isomeric nature.
-
The most prominent fragmentation pathway is the α-cleavage of the methyl group, resulting in a strong peak at m/z = 106 ([M-15]⁺), which is often the base peak for all three isomers.
-
Further fragmentation of the resulting pyridoyl cation leads to common fragments at m/z = 78 (loss of CO) and m/z = 51. While the primary fragmentation is similar, subtle differences in the relative intensities of fragment ions may be observed upon careful analysis with high-resolution mass spectrometry, but this is generally not the primary technique for isomer differentiation.
Experimental Workflow and Protocols
The following diagram illustrates a logical workflow for the differentiation of an unknown acetylpyridine isomer.
References
- 1. 4-Acetylpyridine(1122-54-9) 13C NMR [m.chemicalbook.com]
- 2. 3-Acetylpyridine(350-03-8) 13C NMR [m.chemicalbook.com]
- 3. 2-Acetylpyridine(1122-62-9) 13C NMR [m.chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. 2-Acetylpyridine(1122-62-9) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Acetylpyridine(350-03-8) 1H NMR [m.chemicalbook.com]
- 8. 4-Acetylpyridine(1122-54-9) 1H NMR [m.chemicalbook.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Novel Pyridine Derivatives Showcase Potent In Vitro Cytotoxicity Against Cancer Cell Lines
A comparative analysis of recently synthesized pyridine compounds reveals their significant potential as anticancer agents, with several derivatives demonstrating superior or comparable cytotoxicity to established chemotherapy drugs in preclinical studies.
Researchers in the field of medicinal chemistry are continuously exploring new molecular scaffolds to develop more effective and less toxic cancer therapies. Among these, pyridine derivatives have emerged as a particularly promising class of compounds due to their versatile chemical nature and ability to interact with various biological targets.[1][2][3] This guide provides a comparative overview of the in vitro cytotoxicity of several novel pyridine derivatives, supported by experimental data from recent studies.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected novel pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented for each derivative and compared with standard anticancer drugs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Compound 8e (Pyridine-Urea) | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | Doxorubicin | 1.93 (48h) | [4] |
| Compound 8n (Pyridine-Urea) | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | Doxorubicin | 1.93 (48h) | [4] |
| Compound 3b | Huh-7 (Liver) | 6.54 | Taxol | 6.68 | |
| Compound 3b | A549 (Lung) | 15.54 | Taxol | 38.05 | |
| Compound 3b | MCF-7 (Breast) | 6.13 | Taxol | 12.32 | |
| Thiadiazole 4h | HCT-116 (Colon) | 2.03 ± 0.72 | Harmine | 2.40 ± 0.12 | [5] |
| Thiadiazole 4h | HepG-2 (Liver) | 2.17 ± 0.83 | Harmine | 2.54 ± 0.82 | [5] |
| Compound 12 | MCF-7 (Breast) | 0.5 | Doxorubicin | 2.14 | [6] |
| Compound 12 | HepG-2 (Liver) | 5.27 | Doxorubicin | 2.48 | [6] |
| Compound 9a | HepG-2 (Liver) | 8.83 ± 0.30 µg/mL | - | - | |
| Compound 9b | HepG-2 (Liver) | 10.08 ± 0.66 µg/mL | - | - | [7] |
| Compound 6 | HL-60 (Leukemia) | < 12 µg/mL | - | - | [8] |
Experimental Protocols
The cytotoxic effects of these novel pyridine derivatives were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
MTT Assay Protocol
The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The concentration of the formazan is directly proportional to the number of living cells. A typical protocol involves the following steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a controlled environment (37°C, 5% CO2).[9]
-
Compound Treatment: The cells are then treated with various concentrations of the novel pyridine derivatives or a reference drug for a specified duration, typically 24, 48, or 72 hours.[4][9]
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[10] The IC50 values are then calculated from the dose-response curves.
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and a potential mechanism of action for some pyridine derivatives, the following diagrams are provided.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Simplified VEGFR-2 signaling pathway and inhibition by pyridine-urea derivatives.
Mechanism of Action Insights
While the precise mechanisms for all novel pyridine derivatives are still under investigation, some studies have provided initial insights. For instance, pyridine-urea derivatives 8b and 8e have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) at micromolar concentrations.[4] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2 phosphorylation, these compounds can disrupt downstream signaling pathways responsible for cell proliferation and survival.[2] Other derivatives, such as compound 12 , have demonstrated potent inhibitory activity against PIM-1 kinase, another important target in cancer therapy.[6]
Conclusion
The in vitro data strongly suggest that novel pyridine derivatives are a rich source of potential anticancer drug candidates. Compounds such as the pyridine-ureas and certain thiadiazole-pyridine hybrids have shown exceptional potency, in some cases surpassing that of established drugs like doxorubicin and Taxol against specific cancer cell lines.[4][11] The favorable safety profile of some of these compounds, as suggested by preliminary studies, further enhances their therapeutic potential.[8] Future research, including in vivo studies, will be crucial to further validate these promising findings and to better understand their mechanisms of action, paving the way for their potential clinical development.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijsat.org [ijsat.org]
- 3. irjet.net [irjet.net]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antiproliferative effects of novel pyridine derivatives on cancer cells. [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
Quantitative Structure-Activity Relationship (QSAR) studies of acetylpyridines.
A detailed guide for researchers and drug development professionals on the Quantitative Structure-Activity Relationship (QSAR) modeling of pyridine-based compounds, with a focus on acetylpyridines and related analogues.
This guide provides a comparative overview of various Quantitative Structure-Activity Relationship (QSAR) studies conducted on pyridine derivatives, a structural motif of significant interest in medicinal chemistry due to its presence in numerous approved drugs.[1][2][3][4] The aim is to offer an objective comparison of methodologies, models, and findings to aid researchers in the rational design of novel therapeutic agents. While the focus is on acetylpyridines, the guide also encompasses broader pyridine derivatives where specific data on the acetyl-substituted subclass is limited.
Quantitative Data Summary
The predictive power of a QSAR model is paramount for its utility in drug design. The following table summarizes key statistical parameters from various QSAR studies on pyridine and related derivatives, offering a glimpse into the robustness and predictive capability of the developed models.
| Study Focus | Biological Activity | Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Key Descriptors | Reference |
| Pyridine & Bipyridine Derivatives | Anticancer (HeLa cell line) | MLR | 0.808 (training), 0.908 (test) | 0.784 (LOO), 0.807 (LMO) | Not Specified | [5] |
| Imidazo[1,2-a]pyridine Derivatives | Acid Pump Antagonists | QSAR | Not Specified | Not Specified | Global Topological Charge Indices (GTCI), Hydrophobic constant (π) | [6] |
| Aminobenzothiazole Derivatives | Anticonvulsant | 3D-QSAR (PHASE) | 0.9220 | 0.8144 | Not Specified | [7] |
| 1,4-Dihydropyridines & Pyridines | P-gp Inhibition | PLS | 0.76 | 0.62 | 3D molecular descriptors | [8] |
| 1,4-Dihydropyridines & Pyridines | Ca²⁺ Channel Binding | MLR | 0.90 | 0.67 | 3D molecular descriptors | [8] |
| Quaternary Pyridinium Oximes | AChE Reactivation | Monte Carlo | 0.7096 (training), 0.8620 (test) | Not Specified | SMILES-based fragments | [9] |
Experimental and Computational Protocols
The reliability of a QSAR model is intrinsically linked to the quality of the experimental data and the rigor of the computational methodology. Below are summaries of typical protocols employed in the QSAR studies of pyridine derivatives.
Experimental Activity Determination:
-
Anticonvulsant Activity: Commonly evaluated in animal models using tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. The median effective dose (ED₅₀) is determined as a measure of anticonvulsant potency.[7][10]
-
Anticancer Activity: The antiproliferative activity is typically assessed in vitro against various human cancer cell lines (e.g., HeLa, MCF-7, HepG2). The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the cytotoxic effect of the compounds.[1][3][4][5][11]
-
Enzyme Inhibition/Reactivation: For specific molecular targets, such as acetylcholinesterase (AChE), in vitro assays are used to measure the percentage of reactivation or inhibition at a given concentration.[9]
Computational QSAR Modeling:
-
Molecular Structure Preparation: The 3D structures of the pyridine derivatives are built and optimized using computational chemistry software. This often involves energy minimization using molecular mechanics or quantum chemical methods.
-
Descriptor Calculation: A wide array of molecular descriptors are calculated to numerically represent the physicochemical properties of the molecules. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.[12][13][14]
-
Model Development:
-
Multiple Linear Regression (MLR): This method is used to establish a linear relationship between the biological activity and the most relevant molecular descriptors.[5][8][14]
-
Partial Least Squares (PLS): A multivariate statistical technique suitable for handling a large number of correlated descriptors.[8]
-
Artificial Neural Networks (ANN): Employed to model non-linear relationships between descriptors and biological activity.[14]
-
3D-QSAR (e.g., CoMFA, PHASE): These methods consider the 3D spatial arrangement of molecular fields (steric and electrostatic) to correlate with activity.[7]
-
-
Model Validation: The predictive power and robustness of the developed QSAR models are assessed through various validation techniques:
-
Internal Validation: Often performed using the leave-one-out (LOO) or leave-many-out (LMO) cross-validation method, resulting in a Q² value.[5][8]
-
External Validation: The model's ability to predict the activity of an external set of compounds (test set) not used in model development is evaluated.[5]
-
Y-randomization: A technique to ensure the model is not a result of chance correlation.[5]
-
Visualizing QSAR Methodologies
To better understand the processes involved in QSAR studies, the following diagrams illustrate a typical workflow and the fundamental relationships within a QSAR model.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. ijsat.org [ijsat.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QSAR models for the reactivation of sarin inhibited acetylcholinesterase by quaternary pyridinium oximes based on Monte Carlo method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]
- 13. researchgate.net [researchgate.net]
- 14. analchemres.org [analchemres.org]
A comparative analysis of different synthetic methodologies for substituted pyridines.
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous and vital structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Consequently, the development of efficient and versatile synthetic routes to substituted pyridines is a central focus of organic chemistry. This guide provides a comparative analysis of several key classical and modern methodologies for the synthesis of substituted pyridines, offering objective comparisons of their performance with supporting experimental data.
Classical Synthetic Methodologies
Classical methods for pyridine synthesis have long been the bedrock of heterocyclic chemistry. These often multi-component reactions provide robust and reliable pathways to a variety of pyridine derivatives from simple, readily available starting materials.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[1] This method is particularly well-suited for the synthesis of symmetrically substituted pyridines.[2]
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic | Aqueous (SDS, 0.1M) | - | 96[1] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium bicarbonate | Reflux | Methanol | 0.5 | 45.9[3] |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ferric chloride | - | - | -[1] |
| Benzaldehyde | Ethyl 2,4-dioxopentanoate | Ammonium acetate | Reflux | Ethanol | 4-6 | -[4] |
-
In a 100 mL round-bottom flask, combine benzaldehyde (0.10 mol), ethyl acetoacetate (0.25 mol), and ammonium bicarbonate (0.125 mol) in 40 mL of methanol.
-
The reaction mixture is refluxed for 30 minutes with stirring.
-
After cooling, the precipitated product is collected by filtration.
-
The crude product can be recrystallized from a suitable solvent to afford the pure diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation provides a route to 2-pyridones from a cyanoacetamide or a cyanoacetic ester and a 1,3-dicarbonyl compound in the presence of a base.[5][6] This method is valuable for accessing pyridines with hydroxyl or amino functionalities at the 2- and 6-positions. A recent advancement utilizes ammonium carbonate in an aqueous medium, serving as both the nitrogen source and promoter, highlighting a greener approach to this classical reaction.[7][8][9]
| Cyano-compound | 1,3-Dicarbonyl | Nitrogen Source/Catalyst | Solvent | Time (h) | Yield (%) |
| Ethyl cyanoacetate | Ethyl acetoacetate | (NH4)2CO3 | H2O/EtOH | 4 | 96 |
| Ethyl cyanoacetate | Methyl acetoacetate | (NH4)2CO3 | H2O/EtOH | 3.5 | 98 |
| Ethyl cyanoacetate | tert-Butyl acetoacetate | (NH4)2CO3 | H2O/EtOH | 8 | 85 |
| Ethyl cyanoacetate | Benzoylacetone | (NH4)2CO3 | H2O/EtOH | 7 | 93 |
| Ethyl cyanoacetate | Trifluoroacetylacetone | (NH4)2CO3 | H2O/EtOH | 2.5 | 95 |
-
A mixture of ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (2 mL) is prepared in a reaction vessel.
-
The mixture is heated to 80°C and stirred for the required time (monitored by TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The solid product is washed with cold ethanol and dried to yield the pure 2,6-dihydroxy-3-cyano-4-methylpyridine.
Caption: Mechanism of the Guareschi-Thorpe Condensation.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process that generates substituted pyridines from the condensation of an enamine with an ethynylketone.[10][11] The initial Michael addition forms an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[10] Modifications to this method have enabled one-pot procedures under milder conditions.[10]
| Enamine | Ethynylketone | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) |
| Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Acetic acid | Toluene/AcOH (5:1) | 50 | 65-95 |
| Ethyl 3-aminocrotonate | But-3-yn-2-one | Amberlyst 15 | Toluene | 50 | - |
| In situ generated enamine | Various alkynones | ZnBr2 | Toluene | Reflux | Good to excellent |
| Ethyl 3-aminocrotonate | Phenylpropynone | Acetic acid / Microwave | - | 170 | >95 |
-
A solution of ethyl β-aminocrotonate and phenylpropynone in a 5:1 mixture of ethanol and acetic acid is prepared.
-
The reaction mixture is heated under microwave irradiation at a set temperature (e.g., 170°C) in a sealed vessel for a specified residence time.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired pyridine.
Caption: Logical workflow of the Bohlmann-Rahtz Synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[12] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[12][13] This reaction proceeds through a Michael addition followed by cyclization and aromatization.[12]
| α-Pyridinium Methyl Ketone Salt | α,β-Unsaturated Carbonyl | Nitrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Phenacylpyridinium bromide | Chalcone | Ammonium acetate | Glacial Acetic Acid | Reflux (~120) | 4-6 | High |
| Substituted acetophenone (in situ) | Substituted benzaldehyde (in situ) | Ammonium acetate | None | 120-140 | 2-4 | High |
| 2-Acetylthiophene derived salt | Michael acceptor | Ammonium acetate | - | - | - | 60 |
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the mixture into ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.
Caption: Mechanism of the Kröhnke Pyridine Synthesis.
Modern Synthetic Methodologies: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering novel pathways with high efficiency, selectivity, and functional group tolerance. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through mechanisms such as cross-coupling and C-H activation.
Overview of Transition-Metal Catalyzed Approaches
A diverse range of transition metals, including palladium, rhodium, nickel, copper, cobalt, and iridium, have been employed to catalyze the synthesis of pyridines. These reactions can proceed through various mechanisms, such as:
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are widely used to introduce substituents onto a pre-existing pyridine ring or to construct the ring itself.
-
C-H Activation/Functionalization: This powerful strategy allows for the direct formation of C-C or C-N bonds by activating otherwise inert C-H bonds, offering a more atom-economical approach.[14] Rhodium and Iridium catalysts are particularly effective in these transformations.[15]
-
[2+2+2] Cycloadditions: Cobalt and Nickel catalysts can mediate the cycloaddition of alkynes and nitriles to construct the pyridine ring in a highly convergent manner.
-
Domino and Cascade Reactions: These processes involve multiple bond-forming events in a single synthetic operation, often catalyzed by copper or ruthenium, leading to complex pyridine structures from simple precursors.[16]
| Catalyst System | Reaction Type | Substrates | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)2 / Hindered Pyridine Ligand | C-H Alkenylation / Electrocyclization | α,β-Unsaturated Oxime Ethers, Alkenes | Dioxane | - | up to 90+[14] |
| [RhCp*Cl2]2 / K2CO3 | C-H Activation / Annulation | α,β-Unsaturated Oximes, Alkynes | TFE | 45 | up to 87[15] |
| Ni(0) / Imidazolylidene Ligand | [2+2+2] Cycloaddition | Diynes, Nitriles | - | Ambient | Excellent |
| Co(OAc)2·4H2O | C-N Bond Formation | 2-Aminopyridine, Phenylacetylene | Toluene | 80 | up to 85 |
| [Ir(cod)OMe]2 / dtbpy | C-H Borylation | CF3-Substituted Pyridines, B2pin2 | Neat | - | Good to Excellent |
| Cu(I) salt / Secondary Ammonium Salt | [3+3] Condensation | O-acetyl ketoximes, α,β-unsaturated aldehydes | - | Mild | Broad range |
| Ru-based catalyst | Oxidative Annulation | Acrylamides, Alkynes | t-AmOH | 100 | High |
-
To a reaction tube are added the α,β-unsaturated O-methyl oxime (1.0 equiv), the alkene (2.0 equiv), Pd(OAc)2 (10 mol %), a sterically hindered pyridine ligand (20 mol %), and an oxidant such as AgTFA (2.0 equiv).
-
The tube is sealed, and the appropriate solvent (e.g., dioxane) is added.
-
The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 24 h).
-
After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the multisubstituted pyridine.
Caption: A generalized experimental workflow for transition-metal catalyzed pyridine synthesis.
Conclusion
The synthesis of substituted pyridines encompasses a rich and diverse field of organic chemistry, ranging from venerable named reactions to cutting-edge catalytic methods. The choice of a particular synthetic strategy is dictated by several factors, including the desired substitution pattern, the availability and cost of starting materials, the required reaction conditions, and considerations of atom economy and environmental impact.
Classical methods like the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses remain highly relevant and powerful tools, particularly for the construction of specific classes of pyridine derivatives from simple precursors. Modern transition-metal catalyzed reactions have significantly expanded the synthetic chemists' toolbox, enabling the construction of highly complex and diverse pyridine libraries with remarkable efficiency and selectivity. For researchers and professionals in drug discovery and development, a thorough understanding of this broad spectrum of synthetic methodologies is essential for the rational design and efficient synthesis of novel pyridine-containing molecules with desired biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Reinvestigation of the nickel phosphine catalysed electrochemical synthesis of poly(2,5-pyridine). X-Ray crystal structures of [Ni2Br2(µ-5-BrC5H3N-C2,N)2(PPh3)2] and [PtBr(5-BrC5H3N-C2)(PPh3)2] - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. Sciencemadness Discussion Board - Preparation of Pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Iridium-catalyzed C-H borylation of pyridines. | Semantic Scholar [semanticscholar.org]
- 15. Guareschi-Thorpe Condensation [drugfuture.com]
- 16. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC Methods for 2-Acetyl-3-methylpyridine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Acetyl-3-methylpyridine, a key intermediate and potential impurity in pharmaceutical synthesis, is critical for quality control and regulatory compliance. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for this purpose. The choice between these methods depends on various factors including the sample matrix, required sensitivity, and the nature of potential impurities. This guide provides an objective comparison of HPLC and GC methods for the analysis of this compound, supported by representative experimental data and detailed protocols to aid in method selection and validation.
Methodology Comparison: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] It offers high resolution and sensitivity, making it a robust method for purity assessment and quantification.[3] In contrast, Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[4] For a compound like this compound, which possesses moderate volatility, GC can provide rapid and highly efficient separations.[5]
The primary distinction between the two techniques lies in the mobile phase. HPLC utilizes a liquid solvent to carry the sample through the column, while GC employs an inert gas.[1] This fundamental difference influences the separation mechanism, with HPLC separations being based on the analyte's interaction with the stationary and mobile phases, and GC separations being dependent on the analyte's volatility.[1]
Experimental Workflow for Method Cross-Validation
The cross-validation of two analytical methods ensures that they provide comparable results, which is a critical step in method transfer or when using different techniques for the same analyte.[6][7] The workflow involves a systematic comparison of validation parameters for both HPLC and GC methods.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chelating Properties of 2-Acetyl-3-methylpyridine and Established Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the chelating properties of the novel ligand, 2-Acetyl-3-methylpyridine, against well-characterized chelating agents such as Ethylenediaminetetraacetic acid (EDTA) and Deferoxamine. Due to the limited availability of published experimental data on the metal-binding capacity of this compound, this document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive and objective comparison.
Introduction to Chelation
Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, binds to a central metal ion to form a stable, ring-like structure called a chelate.[1] The effectiveness of a chelating agent is crucial in various applications, including the treatment of heavy metal poisoning, as antioxidants, and in various industrial processes.[2][3] The stability of the metal-ligand complex, quantified by the stability constant (log K), is a primary determinant of a chelator's efficacy.[4] A higher log K value indicates a more stable complex.[4]
Comparative Ligand Profiles
To effectively benchmark this compound, a thorough comparison with established chelating agents is essential.
-
This compound: This pyridine derivative possesses potential metal-coordinating sites through its nitrogen and oxygen atoms. While its specific chelating properties are not yet extensively documented, related compounds like 2-acetylpyridine are known to form complexes with various transition metals.[5][6]
-
Ethylenediaminetetraacetic acid (EDTA): A widely used, potent hexadentate chelator, EDTA forms stable complexes with a broad range of di- and trivalent metal ions.[4] It is a benchmark for strong, non-specific chelation and is frequently used in the treatment of lead and cadmium poisoning.[2][7] However, its low biodegradability raises environmental concerns.[8]
-
Deferoxamine (DFO): A natural siderophore, Deferoxamine is a highly specific and effective chelator for iron (Fe³⁺) and is a cornerstone in the treatment of iron overload disorders.[9][10] Its high affinity for iron makes it a valuable benchmark for iron-specific chelation studies.[11]
Quantitative Comparison of Chelating Properties
To objectively assess the chelating potential of this compound, it is necessary to determine its stability constants with various metal ions and compare them to those of known ligands. The following table illustrates how such comparative data should be presented.
| Metal Ion | This compound (log K) | EDTA (log K) | Deferoxamine (log K) |
| Fe³⁺ | Data to be determined | 25.1 | ~30 |
| Cu²⁺ | Data to be determined | 18.8 | 14.1 |
| Zn²⁺ | Data to be determined | 16.5 | 11.0 |
| Ca²⁺ | Data to be determined | 10.7 | 4.1 |
| Mg²⁺ | Data to be determined | 8.7 | 4.0 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the chelating properties of this compound.
1. Potentiometric Titration for Stability Constant Determination
This method is used to determine the stability constants of the metal-ligand complexes.
-
Principle: The formation of a metal-ligand complex releases protons, causing a change in the pH of the solution. By titrating a solution containing the metal ion and the ligand with a standard base, the stability constant can be calculated from the resulting titration curve.
-
Apparatus: pH meter with a combination electrode, temperature-controlled titration vessel, magnetic stirrer, and a micro-burette.
-
Reagents:
-
Standardized solution of the metal salt (e.g., FeCl₃, CuSO₄).
-
Solution of this compound of known concentration.
-
Standardized carbonate-free solution of a strong base (e.g., NaOH).
-
Inert electrolyte to maintain constant ionic strength (e.g., KNO₃).
-
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
In the titration vessel, place a known volume of a solution containing the metal ion and an excess of the ligand.
-
Maintain a constant temperature and ionic strength.
-
Titrate the solution with the standardized base, recording the pH after each addition.
-
Plot the pH versus the volume of base added to obtain the titration curve.
-
Analyze the titration curve using appropriate software to calculate the stability constants.
-
2. Spectrophotometric Titration
This method is suitable for colored complexes and can be used to determine both the stoichiometry and the stability of the complex.
-
Principle: The formation of a metal-ligand complex often results in a change in the solution's absorbance spectrum. By monitoring the absorbance at a specific wavelength while varying the metal-to-ligand ratio, the stability constant can be determined.
-
Apparatus: UV-Vis spectrophotometer, cuvettes, and precision pipettes.
-
Reagents:
-
Stock solutions of the metal salt and this compound.
-
Buffer solution to maintain a constant pH.
-
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand (or vice versa).
-
Maintain a constant pH, temperature, and ionic strength.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance versus the ligand-to-metal ratio.
-
Analyze the data using methods such as the mole-ratio method or Job's plot to determine the stoichiometry and calculate the stability constant.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in benchmarking chelating agents, the following diagrams illustrate a typical experimental workflow and the fundamental logic of chelation.
Caption: Experimental workflow for evaluating the chelating properties of a novel ligand.
Caption: The fundamental principle of metal-ligand complex formation in chelation.
Conclusion
While direct experimental data for the chelating properties of this compound is not yet widely available, this guide provides a clear and structured approach for its evaluation and comparison with established chelating agents like EDTA and Deferoxamine. By following the outlined experimental protocols and data presentation formats, researchers can generate the necessary quantitative data to rigorously assess the potential of this compound as a novel chelating agent for various scientific and therapeutic applications. The provided visualizations of the experimental workflow and the logic of chelation serve to further clarify these processes for professionals in the field.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Deferoxamine B: A natural, excellent and versatile metal chelator [sfera.unife.it]
- 11. Chelating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Acetyl-3-methylpyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Acetyl-3-methylpyridine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory requirements. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for closely related isomers such as 2-Acetylpyridine and 3-Acetylpyridine, which are presumed to have similar hazardous properties.
Immediate Safety and Hazard Profile
Before handling this compound for disposal, it is essential to be aware of its potential hazards. Based on data for analogous compounds, this compound should be treated as a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2][3] Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet, if available.
Key Hazard Information Summary
For quick reference, the following table summarizes the pertinent hazard information for compounds structurally similar to this compound.
| Hazard Classification | Description | Source |
| Physical Hazard | Combustible liquid.[1] | Sigma-Aldrich SDS for 2-Acetylpyridine |
| Health Hazard | Harmful if swallowed.[3] | Chemical Bull MSDS for 2-Acetylpyridine |
| Health Hazard | Causes skin irritation.[1][2] | Sigma-Aldrich SDS for 2-Acetylpyridine, Generic SDS for 2-Acetylpyridine |
| Health Hazard | Causes serious eye irritation.[3] | Chemical Bull MSDS for 2-Acetylpyridine |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following protocol outlines the necessary steps from waste generation to final disposal.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Treat all unwanted this compound, including residues and contaminated materials, as hazardous chemical waste.[4][5]
-
Segregate Waste: Do not mix this compound waste with other waste streams.[1] It should be collected in a dedicated and compatible waste container. Incompatible materials to keep separate include strong oxidizing agents, strong acids, and strong bases.[2]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with this compound. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5] The container must have a secure, tight-fitting lid.
-
Properly Label the Container: As soon as waste is added, affix a "Hazardous Waste" label to the container.[4] The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory location (building and room number).
-
Step 3: Accumulation and Storage
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Keep Containers Closed: The waste container must be kept closed at all times, except when adding waste.[4]
-
Monitor Accumulation: Be aware of the volume limits for satellite accumulation areas as defined by your institution and regulatory bodies.
Step 4: Disposal Request and Pickup
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for hazardous waste disposal. This typically involves submitting a chemical waste collection request to your Environmental Health and Safety (EHS) department.
-
Complete Necessary Forms: Fill out any required waste disposal forms accurately and completely.
-
Schedule a Pickup: Arrange for a scheduled pickup of the waste by authorized EHS personnel. Do not transport hazardous waste outside of the laboratory yourself.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound based on available data for similar chemical compounds. It is not a substitute for a thorough understanding of and compliance with all applicable federal, state, and local regulations, as well as your institution's specific policies and procedures for hazardous waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling 2-Acetyl-3-methylpyridine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Acetyl-3-methylpyridine (CAS No. 85279-30-7). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The recommended PPE and safety measures are detailed below.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. Below is a summary of the recommended equipment when working with this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for splash hazards. |
| Hand Protection | Chemical-resistant, impervious gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory practices. |
| Skin and Body Protection | A complete suit protecting against chemicals, or at a minimum, a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Use in a well-ventilated area. If risk assessment indicates the need for a respirator, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
-
Handling: Avoid contact with skin and eyes, and do not inhale vapor or mist.[1] Keep away from sources of ignition as vapors may form explosive concentrations in the air.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1] Keep the container tightly closed.[1] It is recommended to handle and store this chemical under an inert gas as it may be air and moisture sensitive.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Unused or waste this compound should be disposed of as hazardous waste. Do not empty into drains or mix with other waste streams.
-
Container Disposal: Empty containers may still retain chemical residues and should be treated as hazardous waste.[1] Puncture containers to prevent reuse and dispose of them at an authorized landfill, or return them to the supplier for recycling if possible.[1] Always adhere to local, regional, and national regulations for chemical waste disposal.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
